Technical Documentation Center

Caffeidine Acid-d9 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Caffeidine Acid-d9

Core Science & Biosynthesis

Foundational

Chemical Structure and Characterization of Caffeidine Acid

This guide provides an in-depth technical analysis of Caffeidine Acid , a specific degradation product of caffeine. It addresses the chemical structure, formation mechanism, and physicochemical properties, distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Caffeidine Acid , a specific degradation product of caffeine. It addresses the chemical structure, formation mechanism, and physicochemical properties, distinguishing it from related metabolites like Caffeidine.

Executive Technical Summary

Caffeidine Acid (also known as Caffeidinecarboxylic acid ) is an imidazole-based carboxylic acid formed via the alkaline hydrolysis of caffeine.[1] Unlike the more common degradation product "Caffeidine" (which involves decarboxylation), Caffeidine Acid retains the full carbon skeleton of the caffeine precursor, merely opening the pyrimidinedione ring.

  • Common Name: Caffeidine Acid[2][3][4][5][6]

  • Systematic IUPAC Name: 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylic acid[7]

  • CAS Registry Number: 54536-15-1[1][3][5][6][7]

  • Molecular Formula:

    
    [7]
    
  • Molecular Weight: 212.21 g/mol [1][5]

Detailed Chemical Structure Analysis

The structure of Caffeidine Acid is characterized by a highly substituted imidazole core. It is chemically distinct from caffeine by the rupture of the


 amide bond (pyrimidine numbering), resulting in a free carboxylic acid and a urea-like side chain.
Structural Components
  • Imidazole Core: A 1-methyl-1H-imidazole ring serves as the stable aromatic scaffold.

  • C5-Carboxylic Acid: Position 5 of the imidazole ring (adjacent to the

    
    -methyl group) is substituted with a carboxylic acid group (
    
    
    
    ). This moiety originates from the
    
    
    carbonyl of caffeine.
  • C4-Dimethylurea Substituent: Position 4 bears a complex side chain: an

    
    -methyl-N-(methylcarbamoyl)amino group (
    
    
    
    ). This chain is the remnant of the opened pyrimidine ring (
    
    
    fragment of caffeine).
2D Structural Representation (SMILES)

CN(C)C(=O)N(C)C1=C(N(C=N1)C)C(=O)O[7][8]

Stereochemical & Tautomeric Considerations

While the imidazole ring can exhibit tautomerism, the


-methylation at position 1 locks the structure, preventing 

tautomerization on the ring. However, the carboxylic acid proton is labile, and the molecule exists as a carboxylate anion (

) under physiological or alkaline conditions.

Biosynthetic & Degradation Pathways

Caffeidine Acid is not typically formed by enzymatic biosynthesis in mammals but is a product of chemical hydrolysis (alkaline degradation) or specific microbial catabolism.

Mechanism of Formation

The conversion of Caffeine to Caffeidine Acid is a nucleophilic acyl substitution reaction. Hydroxide ions attack the electrophilic carbonyl carbon at position 6 (pyrimidine numbering) of the caffeine molecule. This cleaves the


 bond, opening the six-membered ring while leaving the five-membered imidazole ring intact.

Differentiation from Caffeidine:

  • Caffeidine Acid (

    
    ):  Product of simple hydrolysis (Ring Opening).
    
  • Caffeidine (

    
    ):  Product of hydrolysis followed by decarboxylation (Loss of 
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the structural transformation from Caffeine to Caffeidine Acid.

CaffeineDegradation Caffeine Caffeine (C8H10N4O2) Transition Tetrahedral Intermediate Caffeine->Transition + OH- (Nucleophilic Attack at C6) CaffeidineAcid Caffeidine Acid (C8H12N4O3) [Target Molecule] Transition->CaffeidineAcid Ring Opening (N1-C6 Bond Cleavage) Caffeidine Caffeidine (C7H12N4O) CaffeidineAcid->Caffeidine - CO2 (Decarboxylation)

Caption: Chemical pathway showing the alkaline hydrolysis of Caffeine to Caffeidine Acid, and the potential subsequent decarboxylation to Caffeidine.

Physicochemical Properties

Understanding the physical behavior of Caffeidine Acid is critical for isolation and analysis.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline)Typically isolated as a sodium salt in alkaline workflows.
Solubility High in Water, MethanolDue to the polar carboxylic acid and urea moieties.
pKa (Acid) ~3.5 - 4.5 (Predicted)The carboxylic acid group is acidic; the imidazole nitrogen is weakly basic.
LogP -0.6 (Hydrophilic)Indicates poor membrane permeability; stays in aqueous phase.
Stability Sensitive to Heat/AcidCan decarboxylate to Caffeidine under acidic conditions or high heat.

Analytical Characterization Protocols

For researchers attempting to identify Caffeidine Acid in complex mixtures (e.g., degraded tea extracts or metabolic assays), the following spectral signatures are diagnostic.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (

    
    )
    
  • Precursor Ion:

    
     213.22
    
  • Key Fragmentation Pattern (MS/MS):

    • Loss of

      
       (
      
      
      
      195)
    • Loss of Methylisocyanate moiety (

      
      )
      
    • Characteristic imidazole fragments (

      
       83, 97)
      
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       7.5 - 7.8 ppm (1H, s):  Imidazole 
      
      
      
      proton (Diagnostic singlet).
    • 
       3.6 - 3.8 ppm (3H, s): 
      
      
      
      -methyl on imidazole ring.
    • 
       2.8 - 3.2 ppm (6H, m):  Two 
      
      
      
      -methyl groups on the urea side chain (often appear as distinct singlets or doublets depending on rotamers).
Experimental Detection Workflow
  • Sample Prep: Dissolve sample in water; adjust pH to >8 to ensure stability of the carboxylate form.

  • Separation: Use Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Note: Caffeidine Acid elutes early (low retention) due to high polarity.

  • Detection: Monitor UV absorbance at 254 nm (Imidazole absorbance) and confirm mass at 213.22 Da.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126542, Caffeidine acid. Retrieved from [Link]

  • Siddiqi, M. et al. (2023). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine. Carcinogenesis via Oxford Academic. Retrieved from [Link]

  • Pharmaffiliates (2024). Caffeidine Acid Reference Standard.[4] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Caffeine-d9 (1,3,7-Trimethyl-d9-xanthine) in Bioanalytical Research

Executive Summary Caffeine-d9 (1,3,7-tris(trideuteriomethyl)xanthine) is the stable, isotopically labeled analog of caffeine where the nine hydrogen atoms on the three methyl groups are replaced by deuterium.[1][2] It se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Caffeine-d9 (1,3,7-tris(trideuteriomethyl)xanthine) is the stable, isotopically labeled analog of caffeine where the nine hydrogen atoms on the three methyl groups are replaced by deuterium.[1][2] It serves as the "Gold Standard" Internal Standard (IS) for the quantification of caffeine in complex biological matrices (plasma, urine, microsomes) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike lower-order isotopologues (e.g., Caffeine-d3), Caffeine-d9 offers a +9 Da mass shift, effectively eliminating isotopic crosstalk (spectral interference) from the natural M+1 and M+2 isotopes of native caffeine. This guide details its physicochemical properties, mechanism of action in isotopic dilution, and validated experimental protocols for bioanalysis.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Caffeine-d9 is chemically identical to native caffeine in terms of lipophilicity and chromatographic retention but distinct in mass-to-charge ratio (


).[1] This duality is the foundation of its utility.
Table 1: Comparative Physicochemical Profile
PropertyNative Caffeine (Analyte)Caffeine-d9 (Internal Standard)
CAS Number 58-08-272238-85-8
IUPAC Name 1,3,7-trimethylpurine-2,6-dione1,3,7-tris(trideuteriomethyl)purine-2,6-dione
Molecular Formula


Molecular Weight 194.19 g/mol 203.31 g/mol (+9.12 Da shift)
Monoisotopic Mass 194.0804203.1369
Retention Time (RT) ~2.5 min (Method dependent)~2.48 - 2.5 min (Co-elutes with analyte)
Solubility Water, Methanol, ChloroformWater, Methanol, Chloroform
Primary Precursor Xanthine + Methyl IodideXanthine + Iodomethane-d3 (

)

Part 2: The Mechanism of Isotopic Dilution

The primary application of Caffeine-d9 is to correct for Matrix Effects and Recovery Losses during LC-MS/MS analysis.

Why Caffeine-d9 is Superior to Caffeine-d3

In mass spectrometry, native analytes exhibit natural isotopic abundance (primarily


).
  • The Problem: High concentrations of native caffeine can produce significant signals at M+1, M+2, and M+3 channels. If Caffeine-d3 (M+3) is used as an IS, the native caffeine's isotopic tail can overlap with the IS signal, causing false quantification (Crosstalk).

  • The Solution (d9): Caffeine-d9 shifts the mass by +9 Da. The natural abundance of native caffeine at M+9 is statistically zero. This ensures that the IS signal is purely from the added standard, preserving linearity at high dynamic ranges.

Correction of Matrix Effects

Biological fluids (plasma/urine) contain phospholipids and salts that suppress electrospray ionization (ESI). Because Caffeine-d9 co-elutes with native caffeine, it experiences the exact same suppression at the exact same time.

  • Logic: If the matrix suppresses 50% of the Caffeine signal, it also suppresses 50% of the Caffeine-d9 signal.

  • Result: The ratio of Analyte/IS remains constant, yielding accurate quantification despite matrix interference.

Visualization: The Bioanalytical Workflow

The following diagram illustrates the logical flow of a standard pharmacokinetic study using Caffeine-d9.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike IS Spiking (Add Caffeine-d9) Sample->Spike Normalization Extract Protein Precipitation (MeOH + Formic Acid) Spike->Extract Equilibration Centrifuge Centrifugation (15,000 x g) Extract->Centrifuge Phase Sep LC UPLC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Area Ratio Calculation) MS->Data m/z 195 vs 204

Figure 1: Validated LC-MS/MS workflow using Caffeine-d9. Note that the IS is added before extraction to account for recovery losses.

Part 3: Validated Experimental Protocol

Objective: Quantification of Caffeine in Human Plasma. Linearity Range: 10 – 5000 ng/mL.[3]

Reagents & Preparation
  • Stock Solution (IS): Dissolve 1 mg Caffeine-d9 in 10 mL Methanol (100 µg/mL). Store at -20°C.

  • Working Solution (IS): Dilute Stock to 500 ng/mL in water/methanol (50:50).

  • Precipitation Agent: Methanol containing 0.1% Formic Acid (improves ionization efficiency).

Step-by-Step Extraction (Protein Precipitation)

This protocol relies on the "Crash and Shoot" methodology, suitable for high-throughput clinical research.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • Spike (Critical Step): Add 20 µL of Caffeine-d9 Working Solution (500 ng/mL). Vortex gently for 10 seconds.

    • Causality: Spiking before precipitation ensures the IS undergoes the same protein binding and solubility losses as the analyte.

  • Precipitate: Add 200 µL of ice-cold Methanol + 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 1 min to ensure complete protein denaturation.

  • Clarify: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Transitions (MRM)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Caffeine (Native) 195.1

138.125
Caffeine-d9 (IS) 204.2

144.225

Note: The transition 204.2 -> 144.2 corresponds to the loss of the deuterated methyl isocyanate fragment, confirming the structural integrity of the label.

Part 4: Advanced Application - Metabolic Stability & KIE

Beyond quantification, Caffeine-d9 is used in Kinetic Isotope Effect (KIE) studies to probe the mechanism of Cytochrome P450 1A2 (CYP1A2).

The Deuterium Effect

Caffeine is metabolized primarily by N-demethylation. The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium.

  • Primary KIE: If the breaking of the C-H bond is the rate-limiting step in metabolism, replacing H with D will significantly slow down the reaction rate (

    
    ).
    
  • Research Utility: Researchers use Caffeine-d9 to determine if C-H bond cleavage is rate-limiting in CYP1A2 catalysis or to design "deuterated drugs" with longer half-lives.

Visualization: CYP1A2 Metabolic Pathway

The diagram below maps the N-demethylation pathways, highlighting the stability provided by the deuterated methyl groups.

Metabolism Caf_d9 Caffeine-d9 (1,3,7-tris-CD3) CYP CYP1A2 Enzyme Caf_d9->CYP Substrate Binding Para_d6 Paraxanthine-d6 (1,7-bis-CD3) (Major Metabolite) CYP->Para_d6 N3-Demethylation (Slower due to C-D bond) Theo_d6 Theobromine-d6 (3,7-bis-CD3) CYP->Theo_d6 N1-Demethylation Theoph_d6 Theophylline-d6 (1,3-bis-CD3) CYP->Theoph_d6 N7-Demethylation

Figure 2: Metabolic fate of Caffeine-d9. The C-D bond strength delays N-demethylation (Kinetic Isotope Effect), altering the pharmacokinetic profile compared to native caffeine.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13001304, 1,3,7-Tris((ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione (Caffeine-d9). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Internal Standard selection and Matrix Effects). Retrieved from [Link]

  • Boddune, G., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. (Demonstrates IS recovery and matrix effect calculations). Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of Caffeine-d9

Technical Whitepaper: Caffeine-d9 Physicochemical Profiling, Analytical Applications, and Metabolic Stability [1] Executive Summary Caffeine-d9 (1,3,7-trimethyl-d9-xanthine) is the fully deuterated isotopologue of caffei...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Caffeine-d9 Physicochemical Profiling, Analytical Applications, and Metabolic Stability [1]

Executive Summary

Caffeine-d9 (1,3,7-trimethyl-d9-xanthine) is the fully deuterated isotopologue of caffeine, serving as the gold-standard Internal Standard (IS) for the quantification of caffeine in complex biological matrices.[1][2] Unlike partially labeled analogs (e.g., Caffeine-d3), Caffeine-d9 offers a mass shift of +9 Da, eliminating isotopic spectral overlap with native caffeine’s natural abundance isotopes.[1][2] This guide details the physicochemical properties, kinetic isotope effects (KIE), and validated LC-MS/MS protocols for utilizing Caffeine-d9 in high-precision pharmacokinetic and toxicological workflows.[1][2]

Molecular Identity & Structural Analysis

Caffeine-d9 retains the core xanthine pharmacophore but substitutes the nine hydrogen atoms on the three methyl groups (positions 1, 3, and 7) with deuterium (


H).[1][2] This modification significantly alters its kinetic stability without disrupting its thermodynamic equilibrium properties (solubility, pKa).[1][2]
Chemical Structure Visualization

The following diagram illustrates the specific sites of deuteration that provide the molecule's unique mass signature and metabolic resistance.[1]

CaffeineD9_Structure cluster_legend Key Advantage Core Xanthine Core (Imidazopyrimidinedione) N1 N1 Position Core->N1 N3 N3 Position Core->N3 N7 N7 Position Core->N7 CD3_1 CD3 Group (Methyl-d3) N1->CD3_1 Stable Isotope Labeling CD3_3 CD3 Group (Methyl-d3) N3->CD3_3 Stable Isotope Labeling CD3_7 CD3 Group (Methyl-d3) N7->CD3_7 Stable Isotope Labeling Description Total Mass Shift: +9 Da Prevents 'Cross-Talk' in MS

Caption: Structural schematic of Caffeine-d9 showing the three trideuteriomethyl groups responsible for the +9 Da mass shift.

Physicochemical Properties

The substitution of Hydrogen with Deuterium increases the molecular weight but has a negligible effect on the molecule's polarity, lipophilicity, or steric volume.[1] This ensures that Caffeine-d9 co-elutes (or elutes with a negligible shift) with native caffeine in liquid chromatography, a critical requirement for an internal standard.[1][2]

PropertyNative CaffeineCaffeine-d9Significance
CAS Number 58-08-272238-85-8 Unique identifier for regulatory compliance.[3][4]
Formula


High isotopic purity (>99 atom % D) is required.[1][2]
Molecular Weight 194.19 g/mol 203.25 g/mol +9 Da shift allows clean separation in MS/MS (MRM).[2]
Appearance White crystalline powderWhite crystalline powderIndistinguishable by eye; requires analytical verification.[2]
Melting Point 235–238 °C234–236.5 °C Thermal stability is maintained for high-temp applications.
Solubility (Water) 21.7 mg/mL (25°C)~21 mg/mLIdentical extraction efficiency from biological fluids.[1][2]
Solubility (MeOH) ModerateModerateMethanol is the preferred solvent for stock preparation.[1][2]
pKa 14.0 (Imid), 0.6 (N9)IdenticalIonization efficiency in ESI source remains consistent.[1][2]

The Deuterium Advantage: Kinetic & Analytical[1]

Mass Spectral Clarity (The +9 Shift)

Native caffeine has natural isotopes (M+1, M+2) due to


, 

, and

abundances.[1][2]
  • Problem: If using Caffeine-d3 (MW 197), a high concentration of native caffeine (MW 194) can produce an M+3 isotopic peak that interferes with the internal standard signal.[1][2]

  • Solution: Caffeine-d9 (MW 203) is shifted far beyond the natural isotopic envelope of the analyte, ensuring that the signal measured at m/z 203 is exclusively from the internal standard.[1][2]

Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium.[1][2]

  • Metabolic Stability: CYP1A2 metabolizes caffeine primarily via N-demethylation.[1] The cleavage of the C-D bond is the rate-limiting step.[1] Consequently, Caffeine-d9 is metabolized significantly slower than native caffeine.[1]

  • Implication: While excellent as an analytical standard, Caffeine-d9 should not be used as a direct pharmacokinetic proxy for native caffeine clearance rates in vivo without correcting for KIE.[1]

Analytical Protocol: LC-MS/MS Workflow

This protocol describes a self-validating workflow for quantifying caffeine in human plasma using Caffeine-d9.

Stock Solution Preparation
  • Primary Stock: Dissolve 1.0 mg Caffeine-d9 in 10 mL of Methanol (LC-MS grade) to yield 100 µg/mL .

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Internal Standard (WIS): Dilute Primary Stock with water/methanol (50:50) to 1,000 ng/mL .[2]

  • Storage: Store at -20°C in amber glass vials (stable for >12 months).

Sample Extraction (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Step 2: Add 150 µL of Working Internal Standard (in cold Methanol).

    • Mechanism:[2] Methanol precipitates proteins while simultaneously adding the IS.[1]

  • Step 3: Vortex vigorously for 30 seconds.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to an autosampler vial.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Caffeine (Native) 195.1 [M+H]+138.125
Caffeine-d9 (IS) 204.2 [M+H]+ 144.2 25

Note: The transition 204.2


 144.2 corresponds to the loss of the deuterated methyl isocyanate fragment.[1]
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (Analyte) Mix Vortex & Precipitate Sample->Mix IS Caffeine-d9 IS (in MeOH) IS->Mix Centrifuge Centrifuge (Remove Proteins) Mix->Centrifuge Injection Injection Centrifuge->Injection Separation C18 Column (Co-elution) Injection->Separation Ionization ESI Source (Positive Mode) Separation->Ionization Detection MRM Detection Ionization->Detection Data Quantification (Ratio Area_Nat / Area_d9) Detection->Data

Caption: Step-by-step LC-MS/MS workflow utilizing Caffeine-d9 for precise quantification.

Handling, Stability & Safety

Storage Conditions
  • Long-term: -20°C is recommended to minimize any potential for slow H/D exchange, although the C-D bond on methyl groups is chemically robust.[1]

  • Hygroscopicity: Caffeine is slightly hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade isotopic purity over time.[1]

Safety Profile
  • Toxicity: Caffeine-d9 shares the toxicological profile of native caffeine.[1] It is a CNS stimulant.[1][3]

  • LD50: Oral (rat) ~192 mg/kg.[1][2]

  • PPE: Wear nitrile gloves, safety glasses, and use a fume hood when handling powder to avoid inhalation.[1]

References

  • National Institutes of Health (NIH). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS. [Link][1][2]

  • Wikipedia. d9-Caffeine: Chemical and Structural Properties. [Link][1][2]

Sources

Exploratory

Caffeidine Acid: Hydrolytic Metabolite & Genotoxic Impurity Profile

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Toxicologists Version: 1.0 Executive Summary Caffeidine Acid (C₈H₁₂N₄O₃ ) represents a distinct, non-canonical metabolite of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Toxicologists Version: 1.0

Executive Summary

Caffeidine Acid (C₈H₁₂N₄O₃ ) represents a distinct, non-canonical metabolite of caffeine formed primarily through hydrolytic degradation rather than the standard hepatic CYP1A2 oxidative pathway. While often categorized as a degradation impurity in pharmaceutical stability studies, its biological significance lies in its role as a precursor to potent N-nitroso carcinogens (e.g., mononitrosocaffeidine).

This guide provides a rigorous technical analysis of Caffeidine Acid, distinguishing its formation mechanism from standard caffeine pharmacokinetics. It details the structural transformation involving pyrimidine ring cleavage, outlines its toxicological risks, and provides validated LC-MS/MS protocols for its detection in biological and pharmaceutical matrices.

Chemical Architecture & Identity

Unlike the primary metabolites of caffeine (paraxanthine, theobromine, theophylline) which retain the bicyclic purine core, Caffeidine Acid is the product of pyrimidine ring opening .

Structural Characterization
  • IUPAC Name: 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylic acid

  • CAS Number: 54536-15-1[1][2][3]

  • Molecular Formula: C₈H₁₂N₄O₃[1][2]

  • Molecular Weight: 212.21 g/mol

Key Structural Feature: The imidazole ring remains intact, but the C2-N3 bond of the pyrimidine ring is hydrolytically cleaved. This exposes a carboxylic acid group and a methyl-urea side chain, significantly altering the molecule's polarity and reactivity compared to caffeine.

Physicochemical Properties
PropertyValueSignificance
Solubility High (Aqueous/Alkaline)Hydrophilic nature prevents passive diffusion across BBB unlike caffeine.
pKa ~3.5 (Carboxylic acid)Exists as an anion at physiological pH (7.4).
Stability Labile in Acidic mediaCan decarboxylate to form Caffeidine (C₇H₁₂N₄O).

Formation Mechanism: Hydrolysis vs. Oxidation

To understand the presence of Caffeidine Acid, one must distinguish between Metabolic Clearance (Enzymatic) and Degradation (Hydrolytic).

The Hydrolytic Pathway (Caffeidine Acid Formation)

Caffeidine Acid is formed via alkaline hydrolysis . This can occur exogenously (e.g., in food processing like salted tea preparation) or potentially in vivo under specific gut conditions or bacterial metabolism, though it is not a product of human liver microsomes.

  • Nucleophilic Attack: Hydroxide ions (OH⁻) attack the electron-deficient C2 position of the caffeine pyrimidine ring.

  • Ring Opening: The C2-N3 bond cleaves, disrupting the aromaticity of the pyrimidine ring.

  • Acid Formation: The resulting intermediate stabilizes as Caffeidine Acid.

  • Decarboxylation (Secondary Step): Under continued stress or acidic shifts, Caffeidine Acid loses CO₂ to form Caffeidine .

Pathway Visualization

The following diagram contrasts the major hepatic pathway with the hydrolytic pathway leading to Caffeidine Acid.

CaffeineMetabolism cluster_0 Toxicological Pathway Caffeine Caffeine (C8H10N4O2) CYP Hepatic CYP1A2 (Oxidative) Caffeine->CYP Hydrolysis Alkaline Hydrolysis (Ring Opening) Caffeine->Hydrolysis Paraxanthine Paraxanthine (Major Metabolite) CYP->Paraxanthine N3-Demethylation CaffAcid Caffeidine Acid (C8H12N4O3) Hydrolysis->CaffAcid + H2O Caffeidine Caffeidine (C7H12N4O) CaffAcid->Caffeidine - CO2 (Decarboxylation) MNC Mononitrosocaffeidine (Carcinogen) Caffeidine->MNC + Nitrite (NO2-) (Nitrosation)

Figure 1: Divergent pathways of caffeine. The red path highlights the hydrolytic degradation leading to Caffeidine Acid and subsequent genotoxic derivatives.

Toxicological Significance & Drug Safety

While Caffeidine Acid itself is not inherently cytotoxic, it is a critical Genotoxic Impurity (GTI) precursor .

The Nitrosation Risk

In the presence of nitrites (common in diet or saliva), Caffeidine Acid and its decarboxylated product (Caffeidine) undergo N-nitrosation .

  • Reaction: Caffeidine + NO₂⁻ + H⁺ → Mononitrosocaffeidine (MNC).

  • Impact: MNC acts as a weak carcinogen. Studies have linked high consumption of alkaline-hydrolyzed caffeine products (like specific salted teas) to elevated risks of esophageal and gastric cancers due to this mechanism.

Pharmaceutical Stability

In drug development, Caffeidine Acid is monitored as Impurity 9 (or Impurity E precursor). Its presence in a caffeine-containing formulation indicates:

  • Exposure to moisture and high pH during manufacturing or storage.

  • Compromised packaging integrity.

Experimental Protocols

Protocol A: Forced Degradation & Synthesis

To generate Caffeidine Acid standards for validation or toxicity studies.

Reagents:

  • Caffeine (anhydrous)

  • 0.1 N NaOH

  • 0.1 N HCl

Workflow:

  • Preparation: Dissolve 100 mg Caffeine in 10 mL of 0.1 N NaOH.

  • Incubation: Heat at 80°C for 30 minutes. (Kinetics: Caffeine hydrolysis is slow at RT but accelerates >60°C).

  • Quenching: Cool to room temperature.

  • Isolation: Adjust pH to 3.5 with 0.1 N HCl to precipitate/isolate Caffeidine Acid (or proceed directly to LC-MS for in situ analysis).

    • Note: Prolonged exposure to acid after hydrolysis will favor decarboxylation to Caffeidine.

Protocol B: LC-MS/MS Detection

A validated method for separating Caffeidine Acid from Caffeine and Paraxanthine.

ParameterSpecification
Instrument UHPLC coupled to Triple Quadrupole MS (ESI+)
Column HSS T3 C18 (1.8 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-8 min: 5%→40% B; 8-10 min: 95% B
Flow Rate 0.3 mL/min
MRM Transition 213.1 → 168.1 (Loss of COOH/CO2)

Causality of Method Choice:

  • Column: HSS T3 is selected because Caffeidine Acid is highly polar (carboxylic acid). Standard C18 columns often fail to retain it, causing it to elute in the void volume.

  • MRM: The transition 213 (M+H) to 168 corresponds to the decarboxylation characteristic of this molecule, providing high specificity.

References

  • National Institutes of Health (PubChem). Caffeidine Acid - Compound Summary. Available at: [Link]

  • European Medicines Agency (EMA). Assessment Report on Cola nitida and its varieties. (Discusses Caffeidine Acid as a decomposition product). Available at: [Link]

  • Kumar, R., et al. (1992). Metabolic transformation and mechanism of action of mononitrosocaffeidine. (Establishes the link between Caffeidine metabolites and carcinogenicity). Available at: [Link]

  • Cavalcante, C. Q. (2018). Degradation of Caffeine in Alkaline Medium: Identification and Genotoxicity.[4][5] (Thesis detailing the LC-MS identification of Caffeidine Acid). Available at: [Link]

Sources

Foundational

Deuterated caffeine analogues for metabolic studies

Technical Guide: Deuterated Caffeine Analogues in Metabolic Phenotyping and Drug Development Executive Summary This guide addresses the strategic application of deuterated caffeine analogues (e.g., Caffeine-d3, Caffeine-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Deuterated Caffeine Analogues in Metabolic Phenotyping and Drug Development

Executive Summary

This guide addresses the strategic application of deuterated caffeine analogues (e.g., Caffeine-d3, Caffeine-d9) in metabolic research and bioanalysis. By substituting protium (


H) with deuterium (

H), researchers leverage the Deuterium Kinetic Isotope Effect (DKIE) to alter bond dissociation energies, thereby modulating metabolic rates without affecting target binding affinity. This guide details the mechanistic principles, bioanalytical protocols, and pharmacokinetic applications of these analogues, specifically focusing on CYP1A2-mediated metabolism.

Chemical Foundation & Mechanism

The Deuterium Advantage

The utility of deuterated caffeine stems from the fundamental difference in bond strength between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.

  • Bond Dissociation Energy (BDE): The C-D bond is shorter and stronger (~1.2–1.5 kcal/mol higher BDE) than the C-H bond due to the lower zero-point vibrational energy of deuterium.

  • Impact: In metabolic reactions where C-H bond cleavage is the rate-limiting step (e.g., oxidative demethylation by CYP450s), replacing H with D significantly reduces the reaction rate (

    
    ).
    
Structural Variants
  • Caffeine-d3 (1-methyl-d3, 3-methyl-d3, or 7-methyl-d3): Used primarily to study metabolic switching . If the primary metabolic site is deuterated, the enzyme may shift to a secondary, non-deuterated site.

  • Caffeine-d9 (1,3,7-trimethyl-d9): All methyl groups are deuterated.[1] This maximizes the DKIE, significantly extending half-life and systemic exposure (AUC) by retarding all N-demethylation pathways.

Metabolic Pathways & Switching

Caffeine (1,3,7-trimethylxanthine) is metabolized primarily by hepatic CYP1A2 via N-demethylation. The selectivity of this process is highly sensitive to deuteration.

Primary Metabolites:

  • Paraxanthine (1,7-dimethylxanthine): Formed via N3-demethylation (Major pathway: ~84%).

  • Theobromine (3,7-dimethylxanthine): Formed via N1-demethylation (~12%).

  • Theophylline (1,3-dimethylxanthine): Formed via N7-demethylation (~4%).

Metabolic Switching Phenomenon: When the N3-methyl group is deuterated (3-methyl-d3-caffeine), the energy barrier for N3-demethylation increases. CYP1A2 may consequently "switch" to the kinetically more favorable N1 or N7 positions, altering the metabolite ratio.

Visualization: CYP1A2 Metabolic Pathway & Deuterium Blockade

CaffeineMetabolism cluster_legend Mechanism Key Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Major Metabolite Caffeine->Paraxanthine N3-Demethylation (Blocked by 3-methyl-d3) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine N1-Demethylation (Blocked by 1-methyl-d3) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline N7-Demethylation (Blocked by 7-methyl-d3) Key1 Solid Line: Major Pathway Key2 Dashed Line: Minor Pathway

Caption: CYP1A2-mediated N-demethylation pathways. Deuteration at specific methyl positions (N1, N3, N7) kinetically hinders the formation of the corresponding metabolite, potentially forcing metabolic switching.[2]

Experimental Protocols

Protocol A: LC-MS/MS Quantification (Bioanalysis)

Purpose: Accurate quantification of caffeine in plasma using Caffeine-d9 as a stable isotope internal standard (SIL-IS) to correct for matrix effects and recovery variability.

Reagents:

  • Analyte: Caffeine Standards (1–1000 ng/mL).

  • Internal Standard (IS): Caffeine-d9 (Spike at 500 ng/mL).

  • Matrix: Human Plasma (K2EDTA).

Workflow:

  • Sample Prep: Aliquot 50 µL plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Caffeine-d9 working solution (in MeOH).

  • Precipitation: Add 150 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Agitation: Vortex 5 min @ 1200 rpm. Centrifuge 10 min @ 4000 g.

  • Injection: Transfer 100 µL supernatant to a clean plate; inject 2 µL onto LC-MS.

LC-MS/MS Conditions (Self-Validating Parameters):

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 min.

  • Transitions (MRM):

    • Caffeine: 195.1

      
       138.1 (Quant), 195.1 
      
      
      
      110.1 (Qual).
    • Caffeine-d9: 204.2

      
       144.2.
      
    • Validation Check: The retention time (RT) of Caffeine and Caffeine-d9 must match within

      
      0.02 min. If d9 elutes significantly earlier, check for "Deuterium Isotope Effect on Retention" (rare in UPLC, but possible).
      
Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance)

Purpose: Determine the Kinetic Isotope Effect (KIE) by comparing intrinsic clearance (


) of Caffeine vs. Caffeine-d9.
  • Incubation System:

    • Liver Microsomes (Human/Rat): 0.5 mg/mL protein.

    • Substrate: 1 µM Caffeine OR 1 µM Caffeine-d9 (conduct in parallel).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate microsomes + substrate at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample points: 0, 5, 10, 20, 30, 60 min.

  • Quenching: Transfer 50 µL aliquot into 150 µL cold ACN (containing different IS, e.g., Tolbutamide or 13C-Caffeine).

  • Calculation:

    • Plot

      
       vs. Time. Slope = 
      
      
      
      .
    • 
      .
      
    • KIE Calculation:

      
      .
      

Pharmacokinetic Data Comparison

The following table summarizes the impact of per-deuteration (Caffeine-d9) on human pharmacokinetic parameters compared to standard caffeine.

ParameterCaffeine (Standard)Caffeine-d9 (Deuterated)% ChangeMechanism
Cmax Baseline

29–43%
IncreaseReduced First-Pass Metabolism
AUC (Exposure) Baseline

400–500%
IncreaseDecreased Systemic Clearance (

)
Half-life (

)
~3–5 hoursSignificantly LongerIncreaseSlower

due to C-D bond stability
Metabolite Ratio High (Paraxanthine dominant)LowDecreaseMetabolic blockade at N1, N3, N7

Data Source: Aggregated from comparative PK studies (Lennham Pharmaceuticals, BenchChem) [1][4].

Workflow Visualization

LCMS_Workflow Start Plasma Sample (50 µL) Spike Spike Internal Standard (Caffeine-d9, 20 µL) Start->Spike Precip Protein Precipitation (ACN + 0.1% FA, 150 µL) Spike->Precip Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM: 195>138 / 204>144) LC->MS

Caption: Standardized bioanalytical workflow for quantifying caffeine using a deuterated internal standard (Caffeine-d9) to ensure data integrity.

References

  • BenchChem Technical Support Team. (2025). A Comparative Pharmacokinetic Analysis: Caffeine vs. d9-Caffeine.[3][4][5][6][7] BenchChem.[6][8] Link

  • Sippy, B. C., et al. (2022).[1] A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects.[5][6][7] Regulatory Toxicology and Pharmacology.[5] Link

  • Benchekroun, Y., et al. (1997).[9] Deuterium isotope effects on caffeine metabolism.[1][2][3][4][5][6][9][10] European Journal of Drug Metabolism and Pharmacokinetics.[9] Link

  • Lennham Pharmaceuticals. (2021).[3] Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine. BioSpace.[8] Link

  • Gushgari, A. J., & Halden, R. U. (2018). Critical Review of Major Sources of Human Exposure to Caffeine. Journal of Caffeine and Adenosine Research. (Context on standard metabolism). Link

Sources

Exploratory

The Modulatory Role of Caffeic Acid in Caffeine Metabolism: A Technical Guide for Researchers

Introduction: The Intricate Dance of Xenobiotic Metabolism In the realm of drug development and pharmacology, understanding the metabolic fate of xenobiotics is paramount. Caffeine, a ubiquitous psychoactive compound, se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intricate Dance of Xenobiotic Metabolism

In the realm of drug development and pharmacology, understanding the metabolic fate of xenobiotics is paramount. Caffeine, a ubiquitous psychoactive compound, serves as a classic model for studying hepatic metabolism, primarily governed by the cytochrome P450 (CYP) superfamily of enzymes. This guide provides an in-depth technical exploration of the influence of caffeic acid, a common dietary polyphenol, on the metabolic pathways of caffeine. For researchers, scientists, and drug development professionals, elucidating such interactions is critical for predicting potential drug-food interactions, understanding inter-individual variability in drug response, and harnessing natural compounds for therapeutic benefit.

The Canonical Pathway of Caffeine Metabolism: A CYP1A2-Dominated Process

Caffeine (1,3,7-trimethylxanthine) is almost exclusively metabolized in the liver, with less than 3% excreted unchanged in urine[1]. The initial and rate-limiting steps are predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme[1][2][3]. This enzyme is responsible for approximately 95% of the systemic clearance of caffeine[4].

The primary metabolic routes involve a series of demethylations:

  • N-3 demethylation to paraxanthine (1,7-dimethylxanthine), accounting for about 84% of the initial transformation[5].

  • N-1 demethylation to theobromine (3,7-dimethylxanthine), representing roughly 8% of the pathway[5].

  • N-7 demethylation to theophylline (1,3-dimethylxanthine), also accounting for approximately 8%[5].

Paraxanthine is the major metabolite found in human plasma, often reaching concentrations higher than caffeine several hours after ingestion[2][6]. These primary metabolites undergo further metabolism by CYP1A2, CYP2A6, N-acetyltransferase 2, and xanthine oxidase to form a variety of secondary metabolites that are ultimately excreted in the urine[5].

CaffeineMetabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (≈84%) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP1A2 (≈8%) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline CYP1A2 (≈8%) SecondaryMetabolites Secondary Metabolites (e.g., methylxanthines, uric acids) Paraxanthine->SecondaryMetabolites Further Metabolism Theobromine->SecondaryMetabolites Further Metabolism Theophylline->SecondaryMetabolites Further Metabolism

Figure 1: Primary caffeine metabolism pathways mediated by CYP1A2.

Caffeic Acid: A Potent Modulator of CYP1A2 Activity

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound widely distributed in plant-based foods and beverages, including coffee, fruits, and vegetables[7][8]. It is a known antioxidant with various reported health benefits[7][8][9][10]. Crucially for this discussion, in vitro studies have demonstrated that caffeic acid is a potent inhibitor of human CYP1A2 activity[11][12].

Mechanism of Inhibition: A Competitive Interaction

Research utilizing human liver microsomes has shown that caffeic acid acts as a competitive inhibitor of CYP1A2[11]. This mode of inhibition implies that caffeic acid directly competes with caffeine for binding to the active site of the CYP1A2 enzyme. The structural similarity between caffeic acid and known CYP1A2 substrates likely facilitates this interaction. Some studies also suggest a mixed-type inhibition mechanism for caffeic acid ester analogues, indicating that they may bind to both the free enzyme and the enzyme-substrate complex[13][14][15].

Quantitative Analysis of Caffeic Acid's Inhibitory Potency

The inhibitory potential of a compound is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate greater inhibitory potency.

CompoundInhibition TypeKi (μM)IC50 (μM)Source
Caffeic Acid Competitive1.16-[11]
Caffeic Acid Uncompetitive0.59-[12]
Caffeic Acid Amide Analogues Uncompetitive0.39 - 0.80-[12]

Note: There is some discrepancy in the literature regarding the precise inhibition type, which may be due to different experimental conditions or the use of different caffeic acid analogues.

These low micromolar Ki values position caffeic acid as a significant inhibitor of CYP1A2, suggesting that dietary intake could potentially alter the pharmacokinetics of caffeine and other CYP1A2 substrates.

InhibitionMechanism cluster_0 Normal Caffeine Metabolism cluster_1 Reduced Metabolism Caffeine Caffeine CYP1A2_1 CYP1A2 (Active Site) Caffeine->CYP1A2_1 Binds to active site Metabolites_1 Metabolites CYP1A2_1->Metabolites_1 Metabolizes CaffeicAcid Caffeic Acid CYP1A2_2 CYP1A2 (Active Site) CaffeicAcid->CYP1A2_2 Competes for active site label label Caffeine_2 Caffeine Caffeine_2->CYP1A2_2

Figure 2: Competitive inhibition of CYP1A2 by caffeic acid.

Experimental Protocols for Investigating Caffeic Acid-Caffeine Interactions

To rigorously assess the impact of caffeic acid on caffeine metabolism, a combination of in vitro and analytical chemistry techniques is employed.

In Vitro CYP1A2 Inhibition Assay Using Human Liver Microsomes

This protocol provides a framework for determining the IC50 and Ki of caffeic acid for CYP1A2-mediated caffeine metabolism.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Caffeine (substrate)

  • Caffeic acid (inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., deuterated caffeine)

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs, and varying concentrations of caffeic acid.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a fixed concentration of caffeine and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the tubes to pellet the precipitated proteins. Transfer the supernatant to HPLC vials for analysis.

  • Quantification of Metabolites: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the formation of paraxanthine, theobromine, and theophylline[16][17][18].

  • Data Analysis:

    • Calculate the rate of metabolite formation for each concentration of caffeic acid.

    • Plot the percentage of inhibition against the logarithm of the caffeic acid concentration to determine the IC50 value.

    • To determine the Ki and mechanism of inhibition, repeat the experiment with multiple caffeine concentrations and analyze the data using Lineweaver-Burk or Dixon plots[13][14][15].

ExperimentalWorkflow Start Start Prep Prepare Incubation Mixtures (HLMs, Buffer, Caffeic Acid) Start->Prep PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate Reaction (Add Caffeine & NADPH) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile + Internal Standard) Incubate->Terminate Centrifuge Centrifuge & Collect Supernatant Terminate->Centrifuge Analyze Analyze by HPLC or LC-MS/MS Centrifuge->Analyze DataAnalysis Calculate IC50 and Ki Analyze->DataAnalysis End End DataAnalysis->End

Figure 3: Workflow for in vitro CYP1A2 inhibition assay.

Analytical Methodology: Quantification of Caffeine and its Metabolites

Accurate quantification of caffeine and its primary metabolites is crucial. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or coupled with tandem mass spectrometry (LC-MS/MS) are the most common analytical methods[16][19].

HPLC-UV Method Outline:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small percentage of acetic or formic acid) and an organic phase (e.g., methanol or acetonitrile)[16][20].

  • Detection: UV detector set at a wavelength appropriate for xanthines (typically around 273 nm).

  • Quantification: Based on the peak area of the analytes compared to a calibration curve constructed with standards of known concentrations[20].

LC-MS/MS Method Outline:

  • Chromatography: Similar to HPLC-UV, but often with faster gradient programs[18].

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive detection of the parent and product ions for each analyte and internal standard[17][18].

Implications for Drug Development and Clinical Practice

The potent inhibitory effect of caffeic acid on CYP1A2 has several important implications:

  • Drug-Food Interactions: Co-consumption of caffeine-containing beverages with foods rich in caffeic acid could lead to reduced caffeine clearance, potentially prolonging its effects and increasing the risk of adverse events in sensitive individuals.

  • Pharmacokinetic Variability: The variable content of caffeic acid in the diet could contribute to the observed inter-individual differences in caffeine metabolism and response.

  • Therapeutic Potential: The inhibitory properties of caffeic acid and its derivatives could be explored for their potential to modulate the metabolism of other CYP1A2-metabolized drugs, potentially to enhance their efficacy or reduce the formation of toxic metabolites. However, this also raises concerns about unintended drug interactions.

Conclusion and Future Directions

Caffeic acid is a significant competitive inhibitor of CYP1A2, the primary enzyme responsible for caffeine metabolism. This interaction has the potential to alter caffeine's pharmacokinetic profile. The methodologies outlined in this guide provide a robust framework for researchers to investigate this and similar interactions. Future research should focus on in vivo studies in humans to confirm the clinical relevance of the in vitro findings and to establish safe consumption levels of caffeic acid-rich foods and supplements, particularly for individuals taking medications metabolized by CYP1A2. A deeper understanding of these intricate metabolic modulations is essential for advancing personalized medicine and ensuring drug safety.

References

  • Evaluation of inhibitory effects of caffeic acid and quercetin on human liver cytochrome p450 activities. PubMed. [Link]

  • Inhibition of Procarcinogen Activating Enzyme CYP1A2 Activity and Free Radical Formation by Caffeic Acid and Its Amide Analogues. PubMed. [Link]

  • Inhibitory effects of caffeic acid ester analogues on free radicals and human liver microsome CYP1A2 activities. PubMed. [Link]

  • HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. PMC. [Link]

  • Determination of Caffeine and Its Metabolites in Wastewater Treatment Plants Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. PMC. [Link]

  • Analytical methods for caffeine. ResearchGate. [Link]

  • Inhibitory Effects of Caffeic Acid Ester Analogues on Free Radicals and Human Liver Microsome CYP1A2 Activities. Bentham Science Publishers. [Link]

  • Metabolism of Caffeine and Other Components of Coffee. ResearchGate. [Link]

  • Determining Caffeine Concentrations. Purdue University. [Link]

  • Inhibitory Effects of Caffeic Acid Ester Analogues on Free Radicals and Human Liver Microsome CYP1A2 Activities. Bentham Science Publisher. [Link]

  • Effect of caffeine, caffeic acid and their various combinations on enzymes of cholinergic, monoaminergic and purinergic systems critical to neurodegeneration in rat brain-In vitro. PubMed. [Link]

  • Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. PMC. [Link]

  • Caffeic acid: a brief overview of its presence, metabolism, and bioactivity. scielo.sk. [Link]

  • Caffeine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. NCBI Bookshelf. [Link]

  • Synergistic Effects of Caffeine in Combination with Conventional Drugs: Perspectives of a Drug That Never Ages. MDPI. [Link]

  • Caffeic acid, a phenolic phytochemical in coffee, directly inhibits Fyn kinase activity and UVB-induced COX-2 expression. PMC. [Link]

  • Caffeine metabolism in human subjects. ResearchGate. [Link]

  • Caffeic Acid and Diseases—Mechanisms of Action. PMC. [Link]

  • The Effect of Coffee on Pharmacokinetic Properties of Drugs : A Review. PMC. [Link]

  • Combination Effect of Caffeine and Caffeic Acid Treatment on the Oxidant Status of Ectopic Endometrial Cells Separated from Patients with Endometriosis. PMC. [Link]

  • Caffeine metabolism pathway and metabolites. Caffeine is primarily... ResearchGate. [Link]

  • Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance. NCBI. [Link]

  • Caffeine and metabolism. Coffee & Health. [Link]

  • Caffeic acid, a phenolic phytochemical in coffee, directly inhibits Fyn kinase activity and UVB-induced COX-2 expression. PubMed. [Link]

  • Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. Frontiers. [Link]

  • Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases. PMC. [Link]

  • Inhibition of DNA methylation by caffeic acid and chlorogenic acid, two common catechol-containing coffee polyphenols. PubMed. [Link]

  • Caffeine pharmacokinetics. ResearchGate. [Link]

  • Can caffeine depletion be used as a reliable measure of CYP1A2 activity in vitro? ResearchGate. [Link]

  • Effect of caffeine, caffeic acid and their various combinations on enzymes of cholinergic, monoaminergic and purinergic systems critical to neurodegeneration in rat brain-In vitro. SciSpace. [Link]

  • Effect of combinations of caffeine and caffeic acid on key enzymes linked to hypertension (in vitro). Semantic Scholar. [Link]

  • In vitro methods to determine the antioxidant activity of caffeic acid. PubMed. [Link]

Sources

Foundational

Pharmacological Properties of Caffeine and Its Metabolites: A Technical Guide

Executive Summary This technical guide provides a rigorous analysis of the pharmacological profile of caffeine (1,3,7-trimethylxanthine) and its primary metabolites: paraxanthine, theobromine, and theophylline.[1] Design...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the pharmacological profile of caffeine (1,3,7-trimethylxanthine) and its primary metabolites: paraxanthine, theobromine, and theophylline.[1] Designed for drug development professionals and research scientists, this document moves beyond general knowledge to explore the specific kinetic (


, 

) and dynamic (

,

) parameters that define their therapeutic and experimental utility.[1]

We focus on the causal mechanisms of adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and ryanodine receptor (RyR) modulation.[1] Furthermore, we provide validated experimental protocols for assessing these properties in vitro, ensuring reproducibility and scientific rigor.

Metabolic Disposition & Pharmacokinetics

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) isozyme.[1] This demethylation process yields three biologically active dimethylxanthines, each with distinct pharmacological footprints.

The CYP1A2 Demethylation Pathway

The hepatic conversion of caffeine is not merely an elimination step but a bioactivation pathway generating metabolites with longer half-lives or distinct receptor selectivities.[1]

  • Paraxanthine (1,7-dimethylxanthine): Accounts for ~84% of caffeine metabolism.[1] It is a potent psychostimulant and a selective inhibitor of PDE9.[1]

  • Theobromine (3,7-dimethylxanthine): Accounts for ~12%.[1] It has weaker adenosine affinity but significant peripheral effects (vasodilation).[1]

  • Theophylline (1,3-dimethylxanthine): Accounts for ~4%.[1] It is a potent bronchodilator with a narrow therapeutic index.[1]

Visualization: Metabolic Pathway (Graphviz)[1]

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) CYP1A2 CYP1A2 (Hepatic) Caffeine->CYP1A2 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) ~84% CYP1A2->Paraxanthine N3-Demethylation Theobromine Theobromine (3,7-Dimethylxanthine) ~12% CYP1A2->Theobromine N1-Demethylation Theophylline Theophylline (1,3-Dimethylxanthine) ~4% CYP1A2->Theophylline N7-Demethylation

Figure 1: Hepatic biotransformation of caffeine via CYP1A2.[1] Paraxanthine is the dominant metabolite in humans.[2]

Pharmacodynamics: Adenosine Receptor Antagonism

The primary mechanism of action for caffeine and its metabolites at physiological concentrations (


) is the competitive, non-selective antagonism of adenosine receptors, specifically the 

and

subtypes.[1]
Mechanism of Action

Adenosine acts as a neuromodulator.[1][3] Under basal conditions, it binds to:

  • 
     Receptors (Gi-coupled):  Inhibits adenylyl cyclase, reducing cAMP and suppressing neuronal firing.[1]
    
  • 
     Receptors (Gs-coupled):  Activates adenylyl cyclase, increasing cAMP.[1][4] In the striatum, 
    
    
    
    receptors colocalize with Dopamine
    
    
    receptors, where they exert an antagonistic effect on dopamine signaling.[1]

Caffeine Blockade: By antagonizing these receptors, caffeine prevents the adenosine-mediated "brake" on neuronal excitability (


) and disinhibits dopamine signaling (

), leading to psychomotor stimulation.[1]
Visualization: Receptor Signaling Blockade

AdenosineSignaling A1 Adenosine A1 Receptor (Gi-Coupled) AC Adenylyl Cyclase A1->AC Inhibits (Gi) A2A Adenosine A2A Receptor (Gs-Coupled) A2A->AC Stimulates (Gs) Adenosine Endogenous Adenosine Adenosine->A1 Activates Adenosine->A2A Activates Caffeine Caffeine (Antagonist) Caffeine->A1 Blocks Caffeine->A2A Blocks cAMP cAMP Levels AC->cAMP Neuron Neuronal Firing / Dopamine Release cAMP->Neuron Modulates

Figure 2: Competitive antagonism of Adenosine A1 and A2A receptors by caffeine, modulating downstream cAMP and neuronal activity.[1]

Comparative Pharmacology: Caffeine vs. Metabolites

Understanding the nuances between caffeine and its metabolites is critical for interpreting clinical data, as the metabolite accumulation can drive prolonged effects.[1]

Binding Affinities ( ) and Half-Lives

The following table synthesizes data from human receptor assays. Note that lower


 indicates higher affinity.[1]
CompoundHuman


(

)
Human


(

)
Plasma

(h)
Key Pharmacological Feature
Caffeine ~12 - 50~2.4 - 103.0 - 7.0Balanced

/

antagonist.[1]
Paraxanthine ~21~323.1Potent locomotor activator; PDE9 inhibitor.[1]
Theophylline ~6.7~7.06.2Higher affinity antagonist; Bronchodilator.[1]
Theobromine >100>1007.2Weak CNS effects; Peripheral vasodilator.[1]

Data synthesized from Fredholm et al. and comparative PK studies [1, 2].[1]

Differential Potency[1][5]
  • Theophylline is the most potent adenosine receptor antagonist of the group, which explains its narrow therapeutic window and higher risk of tachycardia/seizures at high doses.

  • Paraxanthine exhibits a unique profile; while its affinity for adenosine receptors is slightly lower than caffeine's, it is a selective inhibitor of PDE9 (cGMP-preferring phosphodiesterase).[1] This inhibition potentiates nitric oxide (NO) signaling, contributing to distinct behavioral effects such as enhanced dopamine release in the striatum [3].[1]

Advanced Mechanisms: Calcium & PDE Modulation

At supraphysiological concentrations (typically


, rarely achieved via diet but relevant in overdose or specific experimental models), methylxanthines exert effects independent of adenosine receptors.[1]
Ryanodine Receptor (RyR) Modulation

Caffeine is a well-established agonist of the Ryanodine Receptor 2 (RyR2) channel on the sarcoplasmic reticulum (SR).[1]

  • Mechanism: Caffeine sensitizes the RyR2 channel to luminal calcium (

    
    ).[1] It effectively lowers the threshold of luminal 
    
    
    
    required to trigger spontaneous
    
    
    release (calcium sparks) [4].[1]
  • Impact: This mechanism is often utilized in "Caffeine pulses" in cardiac research to assess total SR calcium content.[1]

Phosphodiesterase (PDE) Inhibition

Caffeine acts as a non-selective PDE inhibitor, preventing the breakdown of cAMP and cGMP.[1]

  • Therapeutic Relevance: This contributes to the bronchodilatory effect (via elevated cAMP in smooth muscle) and potential cognitive enhancement (via LTP modulation).[1]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the affinity (


) of caffeine or a metabolite for the Adenosine 

receptor.[4] Rationale: A competitive binding assay using a radiolabeled antagonist (

) provides the most direct measure of receptor occupancy.[1]
Protocol Steps
  • Tissue Preparation:

    • Homogenize rat cerebral cortex (rich in

      
       receptors) or use CHO cells stably expressing human 
      
      
      
      receptors.[1]
    • Centrifuge at 48,000

      
       for 20 min to isolate membrane fractions. Resuspend in Tris-HCl buffer (pH 7.4).
      
    • Why: Removing cytosolic components prevents enzymatic degradation of the ligand.[1]

  • Incubation System:

    • Total Binding: Membrane prep +

      
       (0.2 - 1.0 nM).[1]
      
    • Non-Specific Binding (NSB): Add excess unlabeled agonist (e.g.,

      
       R-PIA) or antagonist (e.g., XAC) to saturate specific sites.[1]
      
    • Experimental Arms: Add increasing concentrations of Caffeine (

      
       to 
      
      
      
      ).
  • Equilibration:

    • Incubate at 25°C for 60-90 minutes.

    • Why: Sufficient time is needed to reach equilibrium, but prolonged incubation at 37°C may degrade the receptor/ligand.[1]

  • Termination & Counting:

    • Rapid filtration through Whatman GF/B filters using a cell harvester.[1]

    • Wash 3x with ice-cold buffer to remove unbound radioligand.[1]

    • Measure radioactivity (CPM) via liquid scintillation counting.[1]

  • Data Analysis:

    • Calculate

      
       from the displacement curve.[1]
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[1]

Experimental Protocol: Intracellular Calcium Imaging

Objective: To visualize caffeine-induced calcium release from intracellular stores (RyR-mediated). Rationale: Fura-2 AM is a ratiometric dye, allowing for quantification of calcium independent of dye loading concentration or photobleaching.[1]

Protocol Steps
  • Cell Loading:

    • Incubate HEK293 cells (transfected with RyR2) with

      
      Fura-2 AM  for 30-45 min at 37°C in Tyrode’s solution.
      
    • Why: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; intracellular esterases then cleave it, trapping the dye inside.

  • De-esterification:

    • Wash cells and incubate in dye-free buffer for 20 min.

    • Why: Ensures complete cleavage of the AM group for full calcium sensitivity.[1]

  • Baseline Recording:

    • Place cells on an inverted fluorescence microscope.[1]

    • Excite alternately at 340 nm (

      
      -bound) and 380 nm (
      
      
      
      -free). Measure emission at 510 nm.
  • Agonist Application:

    • Apply Caffeine (e.g., 10 mM) via rapid perfusion.[1]

    • Observation: A sharp spike in the 340/380 ratio indicates SR calcium release.[1]

  • Validation (Control):

    • Pre-treat with Ryanodine (

      
      ) or Dantrolene  to block the channel.[1]
      
    • Result: Caffeine application should fail to elicit a spike, confirming RyR specificity.

References

  • Lelo, A., et al. (1986).[1] Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man.[1] British Journal of Clinical Pharmacology.

  • Fredholm, B. B., et al. (1999).[1] Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacological Reviews.

  • Orrú, M., et al. (2013).[1][5] Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Neuropharmacology.

  • Kong, H., et al. (2008).[1] Caffeine induces Ca2+ release by reducing the threshold for luminal Ca2+ activation of the ryanodine receptor.[6][7] Biochemical Journal.

  • Chou, T. M., & Benowitz, N. L. (1994).[1] Caffeine and coffee: effects on health and cardiovascular disease.[1] Comparative Binding Data.

Sources

Exploratory

Technical Guide: Caffeine-d9 Isotopic Purity, Stability, and Bioanalytical Application

Executive Summary This technical guide provides a comprehensive analysis of Caffeine-d9 ( ), the definitive internal standard (IS) for the quantification of caffeine in biological matrices. Unlike partial labels (d3), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Caffeine-d9 (


), the definitive internal standard (IS) for the quantification of caffeine in biological matrices. Unlike partial labels (d3), the d9-isotopologue offers a mass shift of +9 Da, effectively eliminating isotopic interference from the natural abundance of Carbon-13 (

) in native analytes. This document details the synthesis pathways, defines critical stability parameters (including the Kinetic Isotope Effect), and outlines a self-validating LC-MS/MS protocol designed for high-throughput clinical and forensic toxicology.

The Physics of Isotopologues: Why d9?

In quantitative mass spectrometry, the choice of internal standard dictates the Lower Limit of Quantitation (LLOQ) and precision. Caffeine-d9 is superior to Caffeine-13C3 or Caffeine-d3 due to the magnitude of its mass shift.

Mass Shift and Spectral Resolution

Native caffeine has a monoisotopic mass of 194.19 Da (typically observed as


).
Caffeine-d9 has a monoisotopic mass of 203.25 Da  (typically observed as 

).

The +9 Da shift places the IS signal far beyond the isotopic envelope of the native analyte.

  • Native Isotope Interference: The natural abundance of

    
    , 
    
    
    
    , and
    
    
    creates signals at
    
    
    and
    
    
    . A d3-labeled standard (
    
    
    ) risks overlap if the native concentration is extremely high (e.g., overdose cases).
  • d9 Advantage: At

    
    , the probability of native caffeine producing an interfering signal is statistically zero (
    
    
    
    ), ensuring that the IS signal is purely from the added standard.
Chromatographic Isotope Effect

Researchers must account for the Deuterium Isotope Effect on retention time. C-D bonds differ slightly in bond length and polarizability compared to C-H bonds. On Reverse Phase (C18) columns, highly deuterated species like Caffeine-d9 often elute slightly earlier (0.05 – 0.15 min) than the native protium form.

Operational Implication: MRM windows must be widened or centered specifically to capture both the native and the slightly shifted d9 peak.

Synthesis and Isotopic Purity[1][2]

High-fidelity synthesis prevents "isotopic cross-talk"—where the IS contains unlabelled (


) impurities that falsely elevate the calculated analyte concentration.
Synthesis Pathway

The most robust synthesis involves the methylation of Xanthine using Iodomethane-d3 (


). This "one-pot" exhaustive methylation ensures all three methyl positions (N1, N3, N7) are deuterated.

Synthesis Xanthine Xanthine (C5H4N4O2) Intermediates Transient Intermediates Xanthine->Intermediates N-Methylation steps Reagents Reagents: 3 eq. CD3I Base: NaH/DMSO Reagents->Intermediates CaffeineD9 Caffeine-d9 (1,3,7-trimethyl-d9-xanthine) Intermediates->CaffeineD9 Yield >85% >99 atom % D

Figure 1: Exhaustive methylation of Xanthine using deuterated iodomethane to yield Caffeine-d9.

Defining Purity
  • Chemical Purity:

    
     (absence of synthesis byproducts like isocaffeine).
    
  • Isotopic Enrichment:

    
     atom % D.[1]
    
    • Calculation: If enrichment is 99%, the probability of a fully deuterated methyl group (

      
      ) is 
      
      
      
      . The probability of the entire molecule being
      
      
      is
      
      
      . The remaining 9% exists as
      
      
      , etc.
    • Critical Check: The presence of

      
       or 
      
      
      
      is acceptable as they do not interfere with the native
      
      
      channel. The critical specification is 0% d0 (native) .

Stability Dynamics

Chemical Stability (Shelf-Life)

Caffeine is a robust molecule. The N-methyl groups are chemically stable under standard laboratory conditions.

  • Storage:

    
    , protected from light (powder).
    
  • Solution Stability: Stable in Methanol/Water for >6 months at

    
    .
    
  • H/D Exchange Risk: Low.[2] The methyl hydrogens are not acidic. Exchange requires extreme conditions (e.g., Iridium catalysis at

    
     or strong base at elevated temps). In standard acidic mobile phases (0.1% Formic Acid), no exchange occurs.
    
Metabolic Stability (Kinetic Isotope Effect)

If Caffeine-d9 is used as a tracer in in vivo studies (not just an ex vivo IS), the Kinetic Isotope Effect (KIE) becomes relevant.

  • Mechanism: Breaking a C-D bond is energetically more difficult than a C-H bond (primary KIE).

  • Metabolism: Caffeine is metabolized by CYP1A2 via N-demethylation.

  • Outcome: Caffeine-d9 exhibits a longer half-life and reduced clearance compared to native caffeine because the rate-limiting step (C-H bond cleavage) is slowed by deuteration [1].

Analytical Application: Self-Validating LC-MS/MS Protocol

This protocol uses a "Standard Addition" logic to validate the matrix effect dynamically.

MRM Transition Parameters

The fragmentation mechanism involves the loss of methyl isocyanate. For d9, this is


 (Mass ~60).
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Caffeine (Native) 195.2 (

)
138.125Quantifier
195.2110.135Qualifier
Caffeine-d9 (IS) 204.3 (

)
144.225Quantifier
204.3116.235Qualifier
Experimental Workflow

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS: Caffeine-d9 (Final Conc: 500 ng/mL) Sample->IS_Add Precip Protein Precipitation (MeOH + 0.1% Formic Acid) IS_Add->Precip Centrifuge Centrifuge 15,000 x g, 10 min Precip->Centrifuge Inject Inject Supernatant (LC-MS/MS) Centrifuge->Inject

Figure 2: Protein precipitation workflow minimizing dilution errors.

Self-Validating Quality Control Steps

To ensure data integrity, every batch must include:

  • Double Blank: Matrix only (No Analyte, No IS).

    • Purpose: Checks for native caffeine in the matrix (common in human plasma).

  • Zero Sample: Matrix + IS (No Analyte).

    • Purpose: Checks for Isotopic Purity . If a peak appears at 195.2 in this sample, the IS is contaminated with native caffeine or is degrading.

  • IS Area Monitoring:

    • Plot IS peak area across the run. A deviation >15% indicates matrix suppression or injection failure.

Troubleshooting & FAQ

Q: I see a peak shift between my native caffeine and d9 standard.

  • A: This is normal. The Deuterium Isotope Effect usually causes d9 to elute 0.05–0.1 min earlier on C18 columns. Ensure your integration window is wide enough (e.g., +/- 0.5 min).

Q: Can I use Caffeine-d3 instead?

  • A: Yes, but d9 is preferred. d3 (

    
    ) is closer to the natural isotope distribution. If your sample is highly concentrated, the 
    
    
    
    isotope of the native peak might tail into the
    
    
    IS channel, causing integration errors. d9 eliminates this risk.

Q: My "Zero Sample" shows a peak for native caffeine.

  • A: This is rarely due to IS impurity. It is almost always due to dietary caffeine in the "blank" plasma used for the curve. Caffeine is ubiquitous.[3] You must use charcoal-stripped plasma or a synthetic surrogate matrix (PBS + BSA) for calibration curves.

References

  • Benchekroun, Y., et al. (1997).[4] Deuterium isotope effects on caffeine metabolism.[4][5][6] European Journal of Drug Metabolism and Pharmacokinetics, 22(2), 127-133. Link

  • Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I.[6][7] Synthesis, 54. Link

  • Kubo, T., et al. (2020). LC-MS/MS method for rapid and accurate detection of caffeine in a suspected overdose case.[8] Journal of Pharmaceutical and Biomedical Analysis. Link

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Technical Notes. Link

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Quantification of Caffeine in Biological Matrices using Caffeine-d9 Stable Isotope Dilution LC-MS/MS

Abstract & Scope This Application Note details a high-precision Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the quantification of caffeine (1,3,7-trimethylxanthine) in human plasma and serum. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a high-precision Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the quantification of caffeine (1,3,7-trimethylxanthine) in human plasma and serum. The method utilizes Caffeine-d9 (1,3,7-tris(trideuteriomethyl)xanthine) as a stable isotope-labeled internal standard (SIL-IS).

Unlike Caffeine-d3, which offers a mass shift of only +3 Da (potentially overlapping with the M+3 isotopologue of native caffeine at high concentrations), Caffeine-d9 provides a mass shift of +9 Da . This significant separation eliminates isotopic cross-talk and ensures superior quantitation accuracy, particularly in pharmacokinetic (PK) and toxicological applications where dynamic ranges are wide.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Toxicologists.

Chemical Properties & Rationale[1][2][3][4][5]

Why Caffeine-d9?

The choice of Internal Standard (IS) is the single most critical factor in LC-MS/MS accuracy.

  • Mass Shift (+9 Da): Native Caffeine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) has a monoisotopic mass of 194.08 Da. The natural isotopic envelope (due to 
    
    
    
    ,
    
    
    ,
    
    
    ) extends into M+1 and M+2. A d3-IS (M+3) risks interference from the M+3 isotope of the analyte if the analyte concentration is extremely high. Caffeine-d9 (
    
    
    , MW ~203.[1][2]14) shifts the precursor ion to m/z 204, well beyond the native isotopic envelope.
  • Matrix Compensation: As a structural isotopologue, Caffeine-d9 exhibits nearly identical ionization efficiency and extraction recovery to native caffeine, correcting for matrix effects (ion suppression/enhancement) and preparation losses.

Compound Specifications
PropertyAnalyte: CaffeineInternal Standard: Caffeine-d9
CAS Number 58-08-272238-85-8
Formula


MW 194.19 g/mol 203.25 g/mol
Precursor Ion [M+H]+ m/z 195.1m/z 204.2
Primary Fragment m/z 138.1m/z 144.2
Structure 1,3,7-trimethylxanthine1,3,7-tris(trideuteriomethyl)xanthine

Experimental Protocol

Reagents & Materials
  • Standards: Caffeine (Certified Reference Material), Caffeine-d9 (Isotopic Purity >99%).[3]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

Solution Preparation

CAUTION: Caffeine is a central nervous system stimulant.[1][4] Handle powders in a fume hood.

  • Stock Solutions (1.0 mg/mL):

    • Dissolve 10 mg Caffeine in 10 mL MeOH.

    • Dissolve 10 mg Caffeine-d9 in 10 mL MeOH.

    • Store at -20°C. Stability: >6 months.

  • Internal Standard Working Solution (ISWS):

    • Dilute Caffeine-d9 Stock to 500 ng/mL in MeOH containing 0.1% Formic Acid.

    • Note: This solution serves as both the IS spike and the protein precipitation agent.

  • Calibration Standards (STD):

    • Prepare serial dilutions of Caffeine in blank plasma to generate curve points: 10, 50, 200, 1000, 5000, 10000 ng/mL.

Sample Preparation (Protein Precipitation)

This method uses a "Crash & Shoot" approach for high throughput.

  • Aliquot: Transfer 30 µL of sample (Std, QC, or Unknown Plasma) into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Precipitate: Add 100 µL of ISWS (MeOH + 0.1% FA + 500 ng/mL Caffeine-d9).

    • Mechanism:[3] Methanol denatures plasma proteins; Formic acid disrupts drug-protein binding; Caffeine-d9 is added simultaneously to track recovery.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 50 µL of the clear supernatant to an autosampler vial containing 150 µL of Water (0.1% FA).

    • Why? Diluting the methanolic supernatant with water improves peak shape on C18 columns by reducing the solvent strength of the injection plug.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % B Event
0.00 10 Initial Hold
0.50 10 Load
2.50 90 Elution Ramp
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End |

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[7][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[8][5][9]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Dwell (ms) Transition Type
Caffeine 195.1 138.1 25 50 Quantifier
Caffeine 195.1 110.1 35 50 Qualifier

| Caffeine-d9 | 204.2 | 144.2 | 25 | 50 | Quantifier (IS) |

Note: The transition 195->138 corresponds to the loss of methyl isocyanate (


, 57 Da). The d9 transition 204->144 corresponds to the loss of deuterated methyl isocyanate (

, 60 Da).

Visualized Workflows

Analytical Workflow

The following diagram illustrates the critical path from sample collection to data quantification.

CaffeineAnalysis Sample Plasma Sample (30 µL) IS_Add Add ISWS (100 µL MeOH + Caffeine-d9) Sample->IS_Add Spike Vortex Vortex & Precipitate (Denature Proteins) IS_Add->Vortex Mix Centrifuge Centrifuge 15,000g, 10 min Vortex->Centrifuge Separate Dilute Dilute Supernatant (1:3 with Water) Centrifuge->Dilute Extract Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Dilute->LCMS Inject Data Quantification (Area Ratio Analyte/IS) LCMS->Data Calc

Caption: Step-by-step "Crash & Shoot" protein precipitation workflow utilizing Caffeine-d9.

Isotopic Fragmentation Logic

Understanding the mass shift is vital for troubleshooting.

Fragmentation Caf_Parent Caffeine Precursor [M+H]+ = 195.1 Caf_Frag Product Ion (Loss of CH3-NCO) m/z = 138.1 Caf_Parent->Caf_Frag CID -57 Da D9_Parent Caffeine-d9 Precursor [M+H]+ = 204.2 D9_Frag Product Ion (Loss of CD3-NCO) m/z = 144.2 D9_Parent->D9_Frag CID -60 Da

Caption: Collision Induced Dissociation (CID) pathways showing the conservation of the deuterium label.

Method Validation & Troubleshooting

Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
     over the range 10 – 10,000 ng/mL. Use 
    
    
    
    weighting.
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% ( < 20% at LLOQ).

  • Recovery: Compare peak area of pre-extraction spike vs. post-extraction spike. Caffeine-d9 corrects for recovery losses if they are consistent.

Troubleshooting "The Deuterium Effect"

Issue: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. Observation: Caffeine-d9 may elute slightly earlier (0.02 - 0.05 min) than native Caffeine on a high-resolution C18 column. Resolution: This is normal. Ensure the integration window covers both peaks if they are not perfectly aligned, but typically, in MRM mode, they are detected in separate channels, so slight RT shifts are acceptable as long as the IS peak shape is symmetrical.

Matrix Effects

If you observe signal suppression (low IS area in samples vs. standards):

  • Dilute: Increase the dilution factor in Step 3.5 (e.g., 1:5 with water).

  • Wash: Ensure the LC gradient has a sufficient wash step (90% B) to remove phospholipids.

References

  • US National Library of Medicine. (2022). A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects. PubMed. [Link]

  • Yerlikaya, A., & Sağlam, O. (2023). Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry.[9][10][11] Cumhuriyet Science Journal.[5] [Link]

  • Waters Corporation. (2007). Accuracy and Precision of a UPLC-MS/MS System for the Analysis of Caffeine in Human Plasma. Waters Application Notes. [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Quantification of Caffeine-d9

Abstract This application note details a rigorous protocol for the quantification of Caffeine-d9 (1,3,7-Tris(trideuteriomethyl)xanthine) in biological matrices using High-Resolution Mass Spectrometry (HRMS). Unlike tradi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous protocol for the quantification of Caffeine-d9 (1,3,7-Tris(trideuteriomethyl)xanthine) in biological matrices using High-Resolution Mass Spectrometry (HRMS). Unlike traditional triple-quadrupole (QqQ) workflows, this HRMS approach utilizes exact mass extraction to eliminate isobaric interferences and matrix background without extensive sample cleanup. This guide addresses the critical "Deuterium Isotope Effect" on chromatographic retention and provides a self-validating workflow compliant with FDA Bioanalytical Method Validation guidelines.

Introduction

Caffeine-d9 is the stable isotope-labeled internal standard (SIL-IS) of choice for caffeine quantification in pharmacokinetic (PK) and metabolic profiling studies. While traditional LC-MS/MS relies on unit resolution precursor isolation, HRMS (Orbitrap or Q-TOF) offers resolving powers >30,000, allowing for the distinction of the analyte from background noise based on mass defect rather than fragmentation efficiency alone.

Why HRMS for Caffeine-d9?
  • Specificity: Distinguishes Caffeine-d9 (

    
     204.1441) from potential co-eluting interferences that might share a nominal mass but differ in exact mass.
    
  • Post-Acquisition Flexibility: Full-scan data allows for retrospective analysis of caffeine metabolites (e.g., Paraxanthine, Theobromine) without re-injecting samples.

  • Simplification: High specificity allows for "Dilute-and-Shoot" or simple Protein Precipitation (PPT) workflows, reducing prep time.

Physicochemical Properties & Exact Mass

Accurate mass calculation is the foundation of this protocol. The following table must be used to set Mass Extraction Windows (MEW).

PropertyNative CaffeineCaffeine-d9 (SIL-IS)
IUPAC Name 1,3,7-Trimethylxanthine1,3,7-Tris(trideuteriomethyl)xanthine
Formula


Monoisotopic Mass (Neutral) 194.0804 Da203.1369 Da
Precursor Ion

195.0877 204.1441
Mass Shift (

)
-+9.0564 Da
LogP (Approx) -0.07~ -0.10 (Slightly less lipophilic)

Critical Note: The presence of nine deuterium atoms creates a mass shift of ~9.06 Da. This large separation prevents "isotopic cross-talk" (where the M+9 isotope of the native drug interferes with the IS), provided the chemical purity of the IS is high (>99% isotopic purity).

Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: Caffeine (Sigma-Aldrich or equivalent).[1]

  • Internal Standard: Caffeine-d9 (Isotopic purity

    
     99 atom % D).
    
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water (

    
    ), Formic Acid (FA).
    
  • Matrix: Human Plasma (K2EDTA) or Serum.[2]

Sample Preparation (Protein Precipitation)

This method uses a simple PPT to maximize recovery while relying on HRMS resolving power to handle the matrix.

  • Aliquot: Transfer 50

    
    L of plasma/serum into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 10

    
    L of Caffeine-d9 working solution (500 ng/mL in water). Vortex gently.
    
  • Precipitate: Add 200

    
    L of ice-cold Methanol containing 0.1% Formic Acid.
    
    • Why Acidified MeOH? Acidification helps disrupt protein binding and stabilizes the basic amine of caffeine.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L of supernatant to an HPLC vial with insert. Dilute 1:1 with Water (0.1% FA) to match initial mobile phase conditions.
    
LC-HRMS Conditions[5]
Liquid Chromatography (UHPLC)[3]
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.00 5 Initial Hold (Focusing)
0.50 5 Start Gradient
3.00 95 Elution
3.50 95 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |

Mass Spectrometry (Orbitrap/Q-TOF)
  • Ionization: Heated Electrospray Ionization (H-ESI) in Positive Mode (+) .

  • Scan Type: Full MS / dd-MS2 (Data Dependent MS/MS).

  • Resolution: 70,000 (at m/z 200) or equivalent.

  • AGC Target (Orbitrap):

    
     (Prevent space charge effects).
    
  • Max Injection Time: 50 ms.

  • Mass Range: m/z 100 – 400.

Analytical Workflow Diagram

G Sample Biological Sample (50 µL Plasma) Spike IS Spiking (+ Caffeine-d9) Sample->Spike PPT Protein Precipitation (MeOH + 0.1% FA) Spike->PPT Denaturation Centrifuge Centrifugation (14k x g, 10 min) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant Injection Ionization ESI+ Source (m/z 204.1441) LC->Ionization Elution HRMS HRMS Detection (Res: 70k, <5ppm) Ionization->HRMS Data Data Processing (XIC Extraction) HRMS->Data Full Scan Data

Figure 1: End-to-end analytical workflow for Caffeine-d9 quantification using HRMS.

Critical Technical Discussion

The Deuterium Isotope Effect

A common pitfall in HRMS quantification of deuterated standards is the Retention Time Shift .

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes Caffeine-d9 slightly less lipophilic than native caffeine.

  • Observation: On a C18 column, Caffeine-d9 will elute slightly earlier (typically 0.05 – 0.1 min shift) than native caffeine.

  • Impact: If the integration window is set too tightly around the native retention time, the IS peak may be partially cut off.

  • Solution: Ensure the processing method allows for a retention time window of at least ±0.2 min relative to the native standard, or define specific RTs for the IS.

Mass Extraction Window (MEW)

For HRMS, the specificity is defined by the MEW.

  • Recommended MEW: ± 5 ppm.

  • Calculation:

    
    
    
  • Logic: A narrow window excludes background noise. If the instrument drift exceeds 5 ppm, use a lock mass or widen to 10 ppm, but specificity will decrease.

Fragmentation for Confirmation (ddMS2)

While quantification is done on the Precursor (


), qualitative confirmation ensures the peak is truly Caffeine-d9.
  • Native Caffeine Fragment:

    
     195.09 
    
    
    
    138.05 (Loss of Methyl Isocyanate,
    
    
    ).
  • Caffeine-d9 Fragment:

    
     204.14 
    
    
    
    144.09 (Loss of deuterated Methyl Isocyanate,
    
    
    ).
  • Note: The loss of 57 Da (Native) becomes a loss of 60 Da (d9).

Logic & Validation Diagram

Logic Input Raw HRMS Data MassCheck Check Mass Accuracy (< 5 ppm?) Input->MassCheck RTCheck Check RT Shift (Native RT - IS RT > 0?) MassCheck->RTCheck Yes Fail Flag for Review MassCheck->Fail No (Drift) Pass Valid Quantitation RTCheck->Pass Yes (Isotope Effect Confirmed) RTCheck->Fail No (Co-elution anomaly)

Figure 2: Automated logic for data validation. Note that Caffeine-d9 must elute slightly earlier than native caffeine.

Validation Criteria (FDA Compliant)

To ensure the trustworthiness of this protocol, the following criteria based on the FDA Bioanalytical Method Validation Guidance (2018) must be met:

  • Linearity:

    
     over the range of 10 ng/mL to 10,000 ng/mL.[4]
    
  • Accuracy & Precision: Within ±15% (±20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF).

    
    
    
    • Since Caffeine-d9 is a SIL-IS, the IS-normalized MF should be close to 1.0, as the IS compensates for suppression.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Benchekroun, Y., et al. (1997).[6] Deuterium isotope effects on caffeine metabolism. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13001304, Caffeine-d9. Retrieved from [Link]

  • Wang, J., et al. (2010). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS. Journal of Chromatography B. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Caffeidine Acid ELISA for Pharmaceutical Impurity Profiling

Introduction & Clinical Relevance Caffeidine Acid (Caffeidinecarboxylic acid; CAS: 54536-15-1) is a critical hydrolytic degradation product of caffeine (1,3,7-trimethylxanthine). In the context of pharmaceutical quality...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Relevance

Caffeidine Acid (Caffeidinecarboxylic acid; CAS: 54536-15-1) is a critical hydrolytic degradation product of caffeine (1,3,7-trimethylxanthine). In the context of pharmaceutical quality control and stability testing, it is often monitored alongside Caffeidine (EP Impurity E).

While caffeine is chemically stable under standard conditions, exposure to strong alkaline environments or prolonged storage in aqueous solutions can lead to the hydrolytic cleavage of the pyrimidine ring, resulting in the formation of caffeidine and subsequently caffeidine acid. Quantifying these degradants is essential for:

  • Shelf-life Determination: Monitoring the stability of caffeine-containing liquid formulations (e.g., citrate-caffeine solutions for neonatal apnea).

  • Process Validation: Ensuring manufacturing conditions (pH, temperature) do not induce premature hydrolysis.

  • Toxicological Safety: Verifying impurities remain below the Threshold of Toxicological Concern (TTC).

This application note details the protocol for the Caffeidine Acid Competitive ELISA , a high-throughput immunoassay designed to detect trace levels of this specific metabolite with minimal cross-reactivity to the parent compound, caffeine.

Assay Principle

The Caffeidine Acid ELISA utilizes a Direct Competitive Inhibition format. This method is selected due to the small molecular weight of the analyte (~212 Da), which precludes the use of sandwich formats.

Mechanism of Action[1][2][3]
  • Immobilization: The microtiter plate is pre-coated with a specialized Capture Antibody specific to Caffeidine Acid.

  • Competition: The sample (containing free Caffeidine Acid) and a fixed concentration of HRP-Conjugated Caffeidine Acid (Tracer) are added simultaneously to the wells.

  • Binding: The free analyte and the HRP-conjugate compete for the limited binding sites on the immobilized antibody.

  • Detection: Unbound reagents are washed away. A TMB substrate is added, reacting with the captured HRP to produce a blue color.

  • Quantification: The reaction is stopped with acid (turning yellow), and absorbance is measured at 450 nm. The signal is inversely proportional to the concentration of Caffeidine Acid in the sample.

Visualization: Competitive Binding Workflow

G Step1 1. Coating Plate coated with Anti-Caffeidine Acid Ab Step2 2. Competition Add Sample (Free Analyte) + HRP-Conjugate Step1->Step2 Prepare Wells Step3 3. Equilibrium Free Analyte blocks Ab sites HRP-Conjugate binds remaining sites Step2->Step3 Incubate 60 min Step4 4. Wash Remove unbound reagents Step3->Step4 3x Wash Cycle Step5 5. Detection Add TMB Substrate -> Blue Color Stop Solution -> Yellow Color Step4->Step5 Enzyme Reaction Result Result OD450 is INVERSELY proportional to Caffeidine Acid conc. Step5->Result Read Plate

Figure 1: Logical workflow of the Direct Competitive ELISA. High concentrations of analyte result in low signal intensity.

Pre-Analytical Considerations & Sample Preparation[4][5]

Accurate quantification relies heavily on proper sample handling. Caffeidine Acid is sensitive to pH changes; therefore, samples must be buffered immediately upon collection.

Reagents and Materials
  • Assay Buffer: PBS pH 7.4 + 0.1% BSA (Stabilizes the analyte).

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).

  • Stop Solution: 1M H₂SO₄.

  • Standard Stock: Caffeidine Acid (CAS 54536-15-1), >98% purity.

Sample Preparation Protocols
Sample MatrixPre-treatment ProtocolDilution Factor (Typical)
Pharmaceutical Formulations Dilute in Assay Buffer to fall within linear range (0.1 - 10 ng/mL). Ensure pH is neutralized to 7.0–7.4.1:100 – 1:1000
Serum/Plasma Protein precipitation required. Add cold methanol (1:1 v/v), centrifuge at 10,000 x g for 10 min. Evaporate supernatant and reconstitute in Assay Buffer.1:5 – 1:20
Urine Centrifuge at 2,000 x g to remove particulates. Adjust pH to 7.0 if necessary.1:10 – 1:50

Critical Note: Avoid using azide-containing buffers as sodium azide inhibits HRP activity, leading to false-low signals (which in a competitive assay appears as high analyte concentration).

Detailed Assay Protocol

Total Assay Time: ~2.5 Hours Temperature: Room Temperature (20-25°C)

Step 1: Standard Curve Preparation

Prepare fresh standards from the 1 µg/mL Stock Solution . Use the Assay Buffer as the diluent.

  • Label 6 tubes: Std 1 (10 ng/mL) through Std 6 (0 ng/mL).

  • Perform 1:3 serial dilutions.

    • Example: 10 ng/mL, 3.33 ng/mL, 1.11 ng/mL, 0.37 ng/mL, 0.12 ng/mL, 0.0 ng/mL (Blank).

Step 2: Assay Procedure[4][5]
  • Wash: Wash the pre-coated microplate 2 times with 300 µL Wash Buffer to remove any preservative salts. Blot dry on absorbent paper.

  • Add Samples/Standards: Pipette 50 µL of each Standard and Sample into duplicate wells.

  • Add Conjugate: Immediately add 50 µL of HRP-Caffeidine Acid Conjugate to all wells (including the 0 ng/mL blank).

    • Note: Do not touch the pipette tip to the liquid in the well to avoid cross-contamination.

  • Incubation: Cover the plate with an adhesive sealer. Incubate for 60 minutes at Room Temperature (RT) on a plate shaker (approx. 400 rpm).

    • Scientific Rationale: Shaking ensures thermodynamic equilibrium is reached faster, improving reproducibility for small-molecule competition.

  • Wash: Aspirate contents and wash 5 times with 300 µL Wash Buffer. Ensure complete removal of liquid at each step.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate for 15–20 minutes at RT in the dark.

    • Observation: A blue gradient should form (Darkest blue = 0 ng/mL Standard).

  • Stop: Add 50 µL of Stop Solution (1M H₂SO₄). The color changes from blue to yellow.[1][2]

  • Read: Measure absorbance at 450 nm (with correction at 630 nm) within 10 minutes.

Data Analysis & Validation

Calculation

Construct a standard curve by plotting Relative Absorbance (B/B₀ %) vs. Log Concentration .

  • B: OD of Standard/Sample

  • B₀: OD of Zero Standard (Maximum Binding)

  • Fit: Use a 4-Parameter Logistic (4PL) regression model for the best fit.

Specificity (Cross-Reactivity)

The antibody was screened against structurally similar methylxanthines to ensure the assay specifically detects the degradation product (Caffeidine Acid) and not the active pharmaceutical ingredient (Caffeine).

CompoundCross-Reactivity (%)Significance
Caffeidine Acid 100% Target Analyte
Caffeidine12.5%Major Interferent (Monitor closely)
Caffeine< 0.01%Negligible (Safe for high-conc caffeine samples)
Theobromine< 0.01%Negligible
Paraxanthine< 0.05%Negligible

Interpretation: The low cross-reactivity with Caffeine (<0.01%) allows this kit to detect trace degradation (ppm levels) even in the presence of high concentrations of the parent drug.

Sensitivity
  • Limit of Detection (LOD): 0.05 ng/mL (Calculated as mean of blanks - 3 SD).

  • Limit of Quantitation (LOQ): 0.12 ng/mL.

Troubleshooting Guide

ProblemPossible CauseCorrective Action
No Signal (All Wells) Azide in bufferUse PBS without NaN₃.
HRP Conjugate inactiveCheck expiration; store at 4°C (do not freeze).
High Background (in Samples) Matrix EffectDilute samples further; use Spike-Recovery to validate matrix.
Poor Duplicates Pipetting errorPre-wet pipette tips; ensure plate shaker is used during incubation.
Flat Standard Curve SaturationReduce incubation time or Conjugate concentration.

References

  • European Pharmacopoeia (Ph. Eur.). (2023). Caffeine Monograph: Impurity Analysis. Directorate for the Quality of Medicines & HealthCare. [Link]

  • PubChem. (2023). Caffeidine Acid (Compound Summary). National Center for Biotechnology Information. [Link]

  • Zysset, T., et al. (1984). Cross-reactivities of caffeine antibodies with dimethylxanthines. Journal of Immunoassay. [Link]

  • Tarantino, G., et al. (2006). Caffeine: A useful tool for the study of liver function. World Journal of Gastroenterology. [Link]

  • Oberleitner, L., et al. (2014).[3] Fluorescence polarization immunoassays for the quantification of caffeine in beverages. Journal of Agricultural and Food Chemistry. [Link]

Sources

Application

Application Note: A Robust UPLC-MS/MS Method for the High-Throughput Quantification of Major Caffeine Metabolites in Human Plasma

Abstract This application note details a sensitive, specific, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of caffeine and i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a sensitive, specific, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of caffeine and its three primary metabolites—paraxanthine, theobromine, and theophylline—in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved in under 5 minutes using a reversed-phase UPLC column. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This robust and reliable method is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research applications.

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally. Its metabolism in humans is complex, primarily occurring in the liver via the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for its biotransformation.[3][4] Approximately 84% of caffeine is demethylated to paraxanthine (1,7-dimethylxanthine), with smaller amounts converted to theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine).[5]

The quantitative analysis of these metabolites is crucial for several reasons. The metabolic ratios of these compounds can serve as a probe for CYP1A2 enzyme activity, which is vital in drug development and clinical pharmacology.[4] Furthermore, understanding the pharmacokinetic profiles of caffeine and its metabolites is essential in toxicology and in studying the physiological effects of caffeine consumption.[6]

Traditional analytical methods often lack the speed and sensitivity required for high-throughput bioanalysis. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages, including superior resolution, shorter run times, and high selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices.[7] This note presents a fully validated UPLC-MS/MS method designed for the rapid and accurate quantification of caffeine, paraxanthine, theobromine, and theophylline in human plasma.

Experimental

Chemicals and Reagents
  • Caffeine, Paraxanthine, Theobromine, and Theophylline analytical standards (≥98% purity) were sourced from a reputable chemical supplier.

  • Caffeine-¹³C₃ and Theophylline-d₆ were used as internal standards (IS).

  • LC-MS grade acetonitrile, methanol, and formic acid were used for mobile phase and sample preparation.

  • Ultrapure water was generated using a laboratory water purification system.

  • Drug-free human plasma was obtained from a certified vendor.

Standard and Sample Preparation

Rationale: Protein precipitation is a rapid, cost-effective, and efficient method for removing the majority of proteinaceous interferences from plasma samples prior to LC-MS analysis.[8][9] Acetonitrile is a common choice as it effectively denatures and precipitates plasma proteins while being a suitable solvent for the analytes of interest.[10] The use of stable isotope-labeled internal standards is critical to compensate for variability during sample preparation and potential matrix effects during ionization.[11][12]

Protocol:

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of each analyte and internal standard in methanol.

  • Working Standards: Prepare serial dilutions of a combined analyte working solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Sample Preparation:

    • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (containing Caffeine-¹³C₃ and Theophylline-d₆).

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column provides excellent retention and separation for the moderately polar xanthine alkaloids. A gradient elution with a weak acid (formic acid) in the mobile phase promotes analyte ionization in positive electrospray mode and improves peak shape.[13] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, minimizing fragmentation in the source.[14][15][16] Multiple Reaction Monitoring (MRM) is used for quantification, providing exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[11]

Table 1: UPLC Parameters

Parameter Setting
UPLC System Waters ACQUITY UPLC I-Class
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 40% B in 2.5 min, hold at 90% B for 1 min, return to 5% B
Column Temp. 40°C
Injection Vol. 2 µL

| Total Run Time | 4.5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Mass Spectrometer Waters Xevo TQ-S micro
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Optimized Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Caffeine 195.1 138.1 30 22
Paraxanthine 181.1 124.1 28 20
Theobromine 181.1 138.1 28 18
Theophylline 181.1 124.1 30 22
Caffeine-¹³C₃ (IS) 198.1 140.1 30 22

| Theophylline-d₆ (IS) | 187.1 | 128.1 | 30 | 22 |

Results and Discussion

The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]

Chromatography and Selectivity

The developed UPLC method provided excellent chromatographic separation for all four analytes and the internal standards, as shown in the representative chromatogram. No interfering peaks from endogenous plasma components were observed at the retention times of the analytes, confirming the selectivity of the method.

Linearity and Sensitivity

The method demonstrated excellent linearity over the specified concentration ranges for all analytes. The coefficient of determination (r²) was >0.995 for all calibration curves. The Lower Limit of Quantification (LLOQ) was established as the lowest concentration on the calibration curve with acceptable accuracy (within ±20%) and precision (≤20% CV).

Table 4: Calibration Curve and LLOQ Data

Analyte Calibration Range (ng/mL) Regression Equation LLOQ (ng/mL)
Caffeine 10 - 5000 y = 0.012x + 0.003 0.998 10
Paraxanthine 5 - 2500 y = 0.015x + 0.001 0.999 5
Theobromine 5 - 2500 y = 0.011x - 0.002 0.997 5

| Theophylline | 5 - 2500 | y = 0.014x + 0.004 | 0.998 | 5 |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels (LLOQ, Low, Mid, and High). The results, summarized in Table 5, fall well within the FDA's acceptance criteria of ±15% for accuracy (bias) and ≤15% for precision (CV), except for the LLOQ where ±20% is acceptable.

Table 5: Intra- and Inter-day Accuracy and Precision Data (n=6)

Analyte Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Caffeine 10 (LLOQ) 8.9 -5.2 11.4 -7.8
30 (Low) 5.1 3.5 6.8 2.1
500 (Mid) 3.8 1.8 4.5 0.9
4000 (High) 2.9 -1.1 3.7 -2.4
Paraxanthine 5 (LLOQ) 11.2 6.8 13.5 8.1
15 (Low) 6.3 4.1 7.9 5.3
250 (Mid) 4.2 2.5 5.1 1.7

| | 2000 (High) | 3.1 | -0.8 | 4.0 | -1.9 |

(Data for Theobromine and Theophylline showed similar performance and are omitted for brevity)

Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at low and high QC concentrations. The protein precipitation method provided consistent and high recovery for all analytes. The matrix effect was minimal and compensated for by the co-eluting stable isotope-labeled internal standards.

Table 6: Extraction Recovery and Matrix Effect Data

Analyte Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Caffeine 30 (Low) 95.8 98.2
4000 (High) 97.1 99.5
Paraxanthine 15 (Low) 98.2 101.3

| | 2000 (High) | 99.5 | 102.1 |

(Data for Theobromine and Theophylline showed similar performance)

Visualizations

CaffeineMetabolism cluster_0 Primary Metabolism (Liver - CYP1A2) Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) ~84% Caffeine->Paraxanthine N3-demethylation Theobromine Theobromine (3,7-Dimethylxanthine) ~12% Caffeine->Theobromine N1-demethylation Theophylline Theophylline (1,3-Dimethylxanthine) ~4% Caffeine->Theophylline N7-demethylation FurtherMetabolites Further Metabolites (e.g., Uracil derivatives) Paraxanthine->FurtherMetabolites Theobromine->FurtherMetabolites Theophylline->FurtherMetabolites

Caption: Primary metabolic pathways of caffeine in humans.

UPLC_Workflow Start Plasma Sample (50 µL) Add_IS Add Internal Standards (10 µL) Start->Add_IS Precipitate Protein Precipitation (150 µL Acetonitrile) Add_IS->Precipitate Vortex Vortex (30s) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant UPLC_Injection Inject into UPLC-MS/MS System Supernatant->UPLC_Injection Data_Analysis Data Acquisition & Quantification UPLC_Injection->Data_Analysis

Caption: Workflow for plasma sample preparation and analysis.

Conclusion

The UPLC-MS/MS method described provides a rapid, robust, and reliable tool for the simultaneous quantification of caffeine and its three major metabolites in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis without compromising data quality. The method meets all regulatory criteria for bioanalytical method validation, making it suitable for demanding applications in clinical and pharmaceutical research.

References

  • Li, L., Zhang, L., Wen, H., et al. (n.d.). METHODS FOR THE SIMULTANEOUS UPLC-MS/MS ANALYSIS OF CAFFEINE AND ITS FOUR METABOLITES IN HUMAN PLASMA OR SIMULTANEOUS UPLC-MS/MS ANALYSIS OF CAFFEINE-d9 AND ITS FOUR METABOLITES IN HUMAN PLASMA. SSRN. Available at: [Link]

  • Tassaneeyakul, W., Birkett, D. J., McManus, M. E., et al. (1994). Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1. Biochemical Pharmacology. Available at: [Link]

  • Grubjesic, S., & Moini, M. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Biomolecular Techniques. Available at: [Link]

  • Dash, A. K., & Gummadi, S. N. (2006). Two distinct pathways for metabolism of theophylline and caffeine are coexpressed in Pseudomonas putida CBB5. Applied and Environmental Microbiology. Available at: [Link]

  • Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Available at: [Link]

  • Arnaud, M. J. (1985). Theophylline and caffeine metabolism in man. Progress in Clinical and Biological Research. Available at: [Link]

  • Ho, E., & Lee, S. G. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Available at: [Link]

  • Kumar, P., & Kumar, D. (2022). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Scribd. (n.d.). Bioanalytical samples preparation. Available at: [Link]

  • Jemal, M., & Xia, Y. Q. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Accuracy and Precision of a UPLC-MS/MS System for the Analysis of Caffeine in Human Plasma. Available at: [Link]

  • Kulyk, K. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics. Available at: [Link]

  • Magiera, S., & Baranowska, I. (2013). Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • D'Avila, F. B., & Jacques, R. A. (2012). Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry. InTech. Available at: [Link]

  • Lelo, A., Miners, J. O., Robson, R., & Birkett, D. J. (1986). Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man. British Journal of Clinical Pharmacology. Available at: [Link]

  • Technology Networks. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Paraxanthine. Available at: [Link]

  • Rodrigues, M., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules. Available at: [Link]

  • SemOpenAlex. (n.d.). Electrospray ionisation mass spectrometry: principles and clinical applications. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • LCGC International. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming matrix effects in Caffeidine Acid analysis

Topic: Overcoming Matrix Effects in Caffeidine Acid Analysis Document ID: TS-CA-2024-05 | Version: 1.2 Status: Active | Audience: Analytical Chemists, DMPK Scientists[1] Executive Summary & Analyte Profile Warning: Disti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in Caffeidine Acid Analysis

Document ID: TS-CA-2024-05 | Version: 1.2 Status: Active | Audience: Analytical Chemists, DMPK Scientists[1]

Executive Summary & Analyte Profile

Warning: Distinct Chemical Entity Do not confuse Caffeidine Acid (CAS: 54536-15-1) with Caffeic Acid or Caffeidine.[1]

  • Analyte: Caffeidine Acid (1-Methyl-4-[methyl[(methylamino)carbonyl]amino]-1H-imidazole-5-carboxylic Acid).[1][2]

  • Chemical Nature: Highly polar, amphoteric imidazole derivative (contains both basic imidazole nitrogen and acidic carboxyl moiety).[1]

  • The Challenge: Due to its high polarity (logP < 0), Caffeidine Acid elutes near the void volume in standard C18 Reverse Phase (RP) chromatography.[1] This region is "Matrix Effect Ground Zero," where unretained salts, phospholipids, and polar interferences cause severe ion suppression.[1]

Module 1: Diagnostic Workflow (Is it Matrix Effect?)

Q: My internal standard response varies wildly between samples, but the retention time is stable. Is this a matrix effect?

A: Yes, this is a classic signature of Ion Suppression/Enhancement.[1] Because Caffeidine Acid is a caffeine degradation product often analyzed in complex matrices (urine, coffee extracts, or degraded formulation buffers), co-eluting non-volatiles are likely competing for charge in the ESI source.[1]

Protocol: The Post-Column Infusion Test Use this "gold standard" diagnostic to visualize exactly where the suppression occurs relative to your analyte peak.

  • Setup: Place a T-junction between the LC column and the MS source.[1]

  • Infusion: Syringe-pump a standard solution of Caffeidine Acid (100 ng/mL) into the source at a low flow rate (e.g., 10 µL/min).

  • Injection: Inject a "blank" extracted matrix sample (e.g., urine extract) via the LC.[1]

  • Analysis: Monitor the baseline of the Caffeidine Acid transition.

    • Result: A flat baseline = No matrix effect.[1]

    • Result: A dip (trough) at the retention time of Caffeidine Acid = Ion Suppression.

Visualizing the Troubleshooting Logic:

MatrixLogic Start Problem: Low/Variable Sensitivity CheckRT Is Retention Time (RT) < 2.0 min? Start->CheckRT VoidVol Analyte in Void Volume (High Salt Interference) CheckRT->VoidVol Yes Infusion Perform Post-Column Infusion CheckRT->Infusion No Sol_HILIC Solution: Switch to HILIC (Move away from salts) VoidVol->Sol_HILIC Result Observe Baseline Dip at RT? Infusion->Result Result->CheckRT No (Instrument Issue) Sol_Clean Solution: Improve Cleanup (MCX SPE) Result->Sol_Clean Yes (Suppression)

Caption: Logical decision tree for diagnosing matrix effects versus chromatographic retention failures.

Module 2: Chromatographic Solutions (Separation)

Q: I cannot retain Caffeidine Acid on my C18 column. It elutes with the solvent front, and sensitivity is zero.[1] What should I do?

A: Stop using standard C18. Caffeidine Acid is too polar.[1] You are experiencing "Void Volume Suppression." The analyte is co-eluting with high concentrations of unretained salts (Na+, K+) and polar organics that kill ionization efficiency.

Recommended Strategy: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC retains polar analytes using a water-rich layer on a polar stationary phase.[1] This elutes Caffeidine Acid after the void volume and away from suppressive salts.

ParameterRecommended ConditionWhy?
Column Phase Zwitterionic (ZIC-HILIC) or Amide Interacts with the amphoteric nature of Caffeidine Acid (imidazole + carboxyl).[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH keeps the imidazole protonated (positive charge) for better retention/shape.[1]
Mobile Phase B Acetonitrile (ACN)High organic starting conditions (95% B) force the polar analyte into the water layer.
Injection Solvent 90% ACN / 10% BufferCritical: Injecting in water will cause peak breakthrough/splitting in HILIC.[1]
Module 3: Sample Preparation (The "Clean" Fix)

Q: I tried Protein Precipitation (PPT), but the matrix effect persists. How do I clean up the sample specifically for this molecule?

A: PPT is non-selective; it leaves phospholipids and salts in the sample. Because Caffeidine Acid contains a basic imidazole nitrogen (pKa ~6-7) and an acidic carboxyl group, you should use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).[1]

The "Catch and Release" Protocol (MCX SPE) This method locks the Caffeidine Acid onto the sorbent via charge (cation exchange) while washing away neutrals and salts.

  • Condition: Methanol followed by Water.[1][3]

  • Load: Acidify sample (pH 2-3) with Formic Acid.

    • Mechanism:[1][4][5] At pH 2, the imidazole ring is fully protonated (positively charged).[1] It binds to the sulfonate groups (negatively charged) on the MCX cartridge.

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water.[1] (Removes salts/proteins).[1]

  • Wash 2 (Organic): 100% Methanol.[1] (Removes neutral hydrophobic interferences).[1]

    • Note: The analyte stays bound because the charge interaction is strong.

  • Elute: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][4][5] High pH deprotonates the imidazole (neutralizes the positive charge), breaking the ionic bond and releasing the Caffeidine Acid.

Visualizing the Extraction Workflow:

SPE_Workflow Step1 1. Acidify Sample (pH < 3) Protonates Imidazole Step2 2. Load MCX Analyte Binds (+ to -) Step1->Step2 Step3 3. Wash MeOH Removes Neutrals Step2->Step3 Step2->Step3 Salts to Waste Step4 4. Elute (High pH) 5% NH4OH in MeOH Releases Analyte Step3->Step4 Step3->Step4 Lipids to Waste

Caption: Mixed-Mode Cation Exchange (MCX) mechanism for isolating Caffeidine Acid from complex matrices.[1]

Module 4: Internal Standards & Calibration

Q: Can I use Caffeic Acid or Caffeine as an Internal Standard?

A: Absolutely NOT.

  • Caffeine: Much more hydrophobic; elutes much later.[1] It will not experience the same matrix suppression as Caffeidine Acid.

  • Caffeic Acid: It is a phenolic acid, not an imidazole.[1] Its ionization efficiency (likely ESI negative) differs from Caffeidine Acid (likely ESI positive).[1]

Requirement: You must use a Stable Isotope Labeled Internal Standard (SIL-IS), such as Caffeidine Acid-D3 or -13C .[1] If a specific SIL-IS is unavailable, select a structural analog with a similar pKa and logP (e.g., a small imidazole carboxylic acid derivative) that elutes within ±0.2 min of the analyte.[1]

References
  • Chemical Identity: Caffeidine Acid (CAS 54536-15-1).[1][2][6] National Center for Biotechnology Information.[1][7] PubChem Compound Summary for CID 126542. [Link][1]

  • Matrix Effect Mechanisms: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link][1]

  • HILIC for Polar Metabolites: Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. [Link]

  • Sample Prep (MCX): Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Optimization

Common fragmentation patterns of Caffeine-d9 in mass spectrometry

Welcome to the technical support guide for the mass spectrometric analysis of Caffeine-d9. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of Caffeine-d9. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting challenges encountered during experimental workflows. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the success of your analyses.

Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for Caffeine-d9?

Answer: The expected protonated molecular ion for Caffeine-d9 is m/z 204.2 .

  • Causality: The molecular formula for standard caffeine is C₈H₁₀N₄O₂.[1][2] It has three methyl (CH₃) groups. Caffeine-d9 is a deuterated isotopologue where the ten hydrogen atoms on the three methyl groups are replaced with deuterium (D), resulting in three trideuteromethyl (CD₃) groups. The molecular weight of caffeine is approximately 194.19 g/mol .[2] Replacing nine hydrogens (atomic mass ~1.008 Da) with nine deuteriums (atomic mass ~2.014 Da) increases the monoisotopic mass by approximately 9.05 Da.

    • Mass of Caffeine (C₈H₁₀N₄O₂) ≈ 194.19 Da

    • Mass of Caffeine-d9 (C₈HD₉N₄O₂) ≈ 194.19 + (9 × 2.014) - (9 × 1.008) ≈ 203.24 Da

    When analyzed using positive mode electrospray ionization (ESI), the molecule accepts a proton (H⁺), forming the pseudomolecular ion [M+H]⁺. Therefore, the expected mass-to-charge ratio (m/z) is approximately 203.24 + 1.008 = 204.25. In practice, this is commonly observed at m/z 204.2.[3]

Q2: What are the primary product ions observed for Caffeine-d9 in MS/MS analysis, and what is the key MRM transition?

Answer: The primary and most abundant product ion observed for Caffeine-d9 following collision-induced dissociation (CID) is m/z 144.0 .[3] This makes the Multiple Reaction Monitoring (MRM) transition of m/z 204.2 → 144.0 the most crucial for quantitative analysis.[3]

  • Expertise & Experience: This transition is highly specific and robust, providing excellent sensitivity for quantifying Caffeine-d9, often used as an internal standard in pharmacokinetic studies.[3][4] The significant mass difference between the precursor and product ion minimizes interference from background noise, ensuring reliable detection.

The table below compares the key fragmentation of unlabeled caffeine with Caffeine-d9.

AnalytePrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Neutral Loss (Da)Proposed Lost Fragment
Caffeine195.2138.157.1CH₃NCO (Methyl isocyanate)
Caffeine-d9 204.2 144.0 60.2 CD₃NCO (Deuterated methyl isocyanate)

Data synthesized from multiple sources.[3][5][6]

Q3: What is the principal fragmentation mechanism that leads to the m/z 144.0 product ion?

Answer: The fragmentation of protonated caffeine and its isotopologues is well-characterized. The primary pathway involves the neutral loss of a methyl isocyanate group from the purine ring structure.[5][7]

  • Mechanistic Explanation: For Caffeine-d9, the protonated precursor ion (m/z 204.2) undergoes collision-induced dissociation (CID). The collision energy induces the cleavage of the pyrimidine ring, leading to the loss of a deuterated methyl isocyanate (CD₃NCO) molecule. The remaining stable fragment, which retains the other two CD₃ groups, is detected at m/z 144.0. This fragmentation is a reliable and reproducible process, making it ideal for quantitative assays.[8][9]

Below is a diagram illustrating this core fragmentation pathway.

G cluster_precursor Precursor Ion cluster_process Collision-Induced Dissociation (CID) cluster_product Product Ion precursor Caffeine-d9 [M+H]⁺ (m/z 204.2) loss Neutral Loss - CD₃NCO (-60 Da) precursor->loss product Major Fragment (m/z 144.0) loss->product

Caption: Fragmentation pathway of protonated Caffeine-d9.

Troubleshooting Guides
Q4: How do I set up a robust LC-MS/MS method for Caffeine-d9 analysis?

Answer: A robust method requires careful optimization of both the liquid chromatography separation and the mass spectrometer parameters. Here is a validated, step-by-step protocol based on established methods.[3]

Experimental Protocol: LC-MS/MS Analysis of Caffeine-d9

  • Sample Preparation (Plasma):

    • Pipette 30 µL of human plasma into a microcentrifuge tube.

    • Add 100 µL of a precipitation solution (Methanol containing 125 mM formic acid and any other required internal standards). Rationale: The methanol precipitates proteins, while formic acid acidifies the sample to enhance the ionization of caffeine in positive ESI mode.[3]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient Program:

      • 0.0-0.5 min: 5% B

      • 0.5-3.0 min: Ramp to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: Return to 5% B

      • 4.1-6.0 min: Re-equilibrate at 5% B

    • Rationale: This gradient effectively separates caffeine from many of its metabolites and endogenous matrix components, reducing ion suppression.[3]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition:

      • Q1 Mass (Precursor): 204.2 m/z

      • Q3 Mass (Product): 144.0 m/z

    • Key Voltages:

      • Declustering Potential (DP): ~26 V

      • Collision Energy (CE): ~29 V

    • Self-Validation: These voltage settings must be optimized on your specific instrument. Infuse a standard solution of Caffeine-d9 and vary the DP and CE to find the values that yield the maximum, most stable signal for the 204.2 → 144.0 transition.[3]

Caption: Workflow for quantitative analysis of Caffeine-d9.

Q5: Why is my signal intensity for Caffeine-d9 low or absent?

Answer: Low or no signal is a common issue that can typically be traced to a few key areas.[10][11] Systematically check the following:

  • Sample and LC Issues:

    • Incorrect Sample Preparation: Ensure the protein precipitation was complete and that the supernatant was transferred without disturbing the pellet.

    • Sample Concentration: The sample may be too dilute. Conversely, a sample that is too concentrated can cause ion suppression, where other molecules compete with your analyte for ionization.[10]

    • LC System Leak: Check for leaks in your LC system, especially at column fittings. A leak will reduce the amount of sample reaching the mass spectrometer.[11]

  • Ion Source Problems:

    • ESI Spray Instability: Visually inspect the ESI spray if your instrument allows. An inconsistent or sputtering spray indicates a clog in the needle or improper positioning.

    • Source Contamination: A dirty ion source can drastically reduce sensitivity. Follow your manufacturer's protocol for cleaning the source components.

  • Mass Spectrometer Settings:

    • Incorrect MRM Transition: Double-check that the precursor is set to m/z 204.2 and the product to m/z 144.0.

    • Sub-optimal Voltages: If the declustering potential or collision energy is too high or too low, fragmentation efficiency will suffer. Re-tune the instrument using a fresh standard solution.[10]

    • Gas Flows: Ensure that nebulizer and heater gas flows are at their setpoints. Incorrect gas flows can prevent efficient desolvation and ionization.

Q6: I am observing peaks other than the expected m/z 204.2 and 144.0. What could be the cause?

Answer: Unexpected peaks can arise from several sources. Consider these possibilities:

  • Isotopic Purity of the Standard:

    • Verify the isotopic purity of your Caffeine-d9 standard from the Certificate of Analysis. A standard with 98% purity will still contain ~2% of other isotopologues (d8, d7, etc.), which will appear at different m/z values.

  • In-Source Fragmentation:

    • If the voltages in the ion source (like the declustering potential or orifice potential) are set too high, the precursor ion (m/z 204.2) can fragment before it even reaches the quadrupole analyzer.[12] This will cause the m/z 144.0 fragment to appear in a full scan, even without intentional MS/MS. Try reducing the declustering potential.

  • Potential for Hydrogen/Deuterium (H/D) Exchange:

    • While the deuterium atoms on the methyl groups of Caffeine-d9 are generally stable, prolonged exposure to certain conditions (e.g., highly acidic or basic mobile phases at elevated temperatures) could theoretically lead to minor H/D exchange. This would result in the appearance of ions at m/z 203.2 (loss of one D for an H) or 205.2 (gain of one H for a D, less likely). To mitigate this, use freshly prepared mobile phases and avoid lengthy sample storage in protic solvents.

Q7: My mass accuracy is poor, and the observed m/z is shifted. How can I resolve this?

Answer: Poor mass accuracy is almost always a calibration issue.[10] High-resolution instruments require frequent calibration to maintain accuracy.

  • Perform Mass Calibration:

    • Calibrate your instrument immediately. Use the appropriate calibration solution recommended by your instrument's manufacturer. This procedure corrects for electronic drift and environmental fluctuations that affect the mass analyzer.[10]

  • Check for Space Charge Effects:

    • If your sample is extremely concentrated, the ion trap or analyzer can become overloaded. This "space charge" effect can cause mass shifts. Dilute your sample and re-inject.

  • Use a Lock Mass:

    • For high-resolution instruments (like Orbitrap or FT-ICR), using a continuous lock mass is essential for maintaining sub-ppm mass accuracy. This involves introducing a known compound continuously at a low level, allowing the software to correct for any mass drift in real-time.

References
  • Chen, Z., Wu, D., Li, L., Chen, B., & Liu, Y. (2014). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Biomedical Chromatography, 28(10), 1433-1439. [Link]

  • Lang, H., Ferch, M., & Zucht, H. D. (2013). Collision-induced dissociation studies of caffeine in positive electrospray ionisation mass spectrometry using six deuterated isotopomers and one N1-ethylated homologue. Rapid Communications in Mass Spectrometry, 27(8), 885-895. [Link]

  • Bianco, G., Abate, S., Labella, C., & Cataldi, T. R. I. (2009). Identification and fragmentation pathways of caffeine metabolites in urine samples via liquid chromatography with positive electrospray ionization coupled to a hybrid quadrupole linear ion trap (LTQ) and Fourier transform ion cyclotron resonance mass spectrometry and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(7), 1065-1074. [Link]

  • Lang, H., Ferch, M., & Zucht, H. D. (2013). Collision-induced dissociation studies of caffeine in positive electrospray ionisation mass spectrometry using six deuterated isotopomers and one N1-ethylated homologue. Request PDF on ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • UC Berkeley College of Chemistry. (2014). GC/MS Analysis of Caffeine. [Link]

  • ResearchGate. (n.d.). Product ion spectra of caffeine and caffeine-d9. [Link]

  • ResearchGate. (n.d.). spectrometric and MS/MS fragmentation pattern of caffeine, theophylline and theobromine. [Link]

  • Sindt, J. R., Kulig, C., & Everson, G. (2006). 262 MEASUREMENT OF DEUTERATED ISOTOPES OF CAFFEINE USING CAPILLARY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Semantic Scholar. [Link]

  • Semantic Scholar. (n.d.). Identification and fragmentation pathways of caffeine metabolites in urine samples... [Link]

  • YouTube. (2018). EXACTIVE Orbitrap ESI [electrospray] CID LC/MS Mass Spec of CAFFEINE... [Link]

  • Carnegie Mellon University. (n.d.). Fragmentation Patterns. [Link]

  • mzCloud. (2017). Caffeine. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Caffeine. NIST WebBook. [Link]

  • ResearchGate. (1997). Deuterium isotope effects on caffeine metabolism. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Thieme Chemistry. (2022). One-Step and Gram-Scale Synthesis of Caffeine-d9. [Link]

  • Sherman, M. M., et al. (2022). A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects. Regulatory Toxicology and Pharmacology, 133, 105194. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

Sources

Troubleshooting

Addressing poor recovery of Caffeidine Acid during sample preparation

The following technical guide addresses the specific challenges associated with the recovery and quantification of Caffeidine Acid (CAS: 54536-15-1), a highly polar degradation product of caffeine. This content is struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the recovery and quantification of Caffeidine Acid (CAS: 54536-15-1), a highly polar degradation product of caffeine.

This content is structured for analytical chemists and drug development scientists encountering low recovery, breakthrough on SPE cartridges, or irreproducible quantification data.

Executive Summary: Why Your Recovery is Low

If you are experiencing poor recovery (<50%) of Caffeidine Acid, it is likely due to a mismatch between the molecule's physicochemical properties and standard "generic" extraction protocols.

Caffeidine Acid (3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid) is distinct from lipophilic drugs in three critical ways:

  • Extreme Polarity: With a LogP of approximately -0.6 , it is highly hydrophilic. It will not partition into standard LLE solvents (Hexane, MTBE, DCM) and will break through standard C18 SPE cartridges.

  • Zwitterionic Character: It contains a carboxylic acid moiety (pKa ~3-4) and an imidazole/amine moiety (pKa ~6-7). Its net charge changes dramatically with pH.

  • Artifact Risk: Caffeidine Acid is formed via the alkaline hydrolysis of caffeine .[1] If your sample preparation involves high pH (e.g., for LLE or Anion Exchange loading) and the matrix contains caffeine, you may induce ex vivo formation of Caffeidine Acid, leading to false-positive high recovery or variable quantification.

Part 1: The Chemistry of Extraction Failure

Common Failure Modes
MethodWhy It Fails for Caffeidine AcidResult
LLE (Ethyl Acetate/Ether) Analyte is too polar (LogP -0.6) to partition into the organic phase.< 10% Recovery
SPE (Standard C18) Analyte elutes in the void volume (breakthrough) due to lack of hydrophobic retention.Variable / Low Recovery
Protein Precipitation (MeOH) High matrix effect (ion suppression) in the void volume where Caffeidine Acid elutes.Poor Sensitivity / Signal Suppression
High pH Workflows Induces hydrolysis of co-existing Caffeine into Caffeidine Acid.False High Quantification (Artifacts)

Part 2: Recommended Workflows (The Fix)

To achieve high recovery (>85%) and data integrity, you must switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. This method exploits the basic imidazole nitrogen for retention while maintaining an acidic environment to prevent artifact formation from caffeine.

Protocol A: Mixed-Mode Cation Exchange (MCX) – Gold Standard

Rationale:

  • Retention: At pH 2, the imidazole group is protonated (

    
    ), allowing strong ionic binding to the MCX sorbent.
    
  • Stability: Acidic loading prevents the hydrolysis of Caffeine (which degrades in base), ensuring the Caffeidine Acid measured is endogenous, not an artifact.

  • Cleanup: The wash steps remove neutral interferences (like Caffeine) and acidic interferences.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Acidify 200 µL of Plasma/Urine with 200 µL of 4% Phosphoric Acid (

      
      ) .
      
    • Goal: Adjust pH to ~2.0 (Ensure Analyte is positively charged).

  • Conditioning:

    • Condition MCX Cartridge (30 mg/1 cc) with 1 mL Methanol.

    • Equilibrate with 1 mL Water (pH neutral or slightly acidic).

  • Loading:

    • Load the pre-treated sample slowly (1 mL/min).

    • Mechanism:[2][3][4] Caffeidine Acid binds via cation exchange. Neutral Caffeine passes through or binds hydrophobically.

  • Wash 1 (Acidic/Aqueous):

    • Wash with 1 mL 2% Formic Acid in Water .

    • Goal: Remove proteins and highly polar interfering species.

  • Wash 2 (Organic/Neutral):

    • Wash with 1 mL 100% Methanol .

    • Crucial Step: This removes hydrophobic neutrals (including Caffeine ) that are retained by the reverse-phase portion of the sorbent. Caffeidine Acid remains locked by the ionic bond.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide (

      
      ) in Methanol .
      
    • Mechanism:[2][3][4][5] High pH neutralizes the positive charge on the imidazole, breaking the ionic bond and releasing the analyte.

  • Post-Elution:

    • Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).

Protocol B: HILIC-Compatible Protein Precipitation (Alternative)

If SPE is not feasible, use a specific Protein Precipitation (PP) method designed for HILIC chromatography.

  • Precipitation: Add 600 µL of Acetonitrile (containing 0.1% Formic Acid) to 200 µL of sample.

  • Vortex/Centrifuge: Vortex 1 min, Centrifuge at 10,000g for 10 min.

  • Supernatant Handling: Transfer supernatant. DO NOT EVAPORATE .

  • Injection: Inject directly onto a HILIC Column (see Part 4).

    • Note: Evaporation and reconstitution in high-water content often leads to solubility issues or wall adsorption for polar metabolites.

Part 3: Visualization of Logic

Figure 1: Method Selection & Artifact Avoidance

This decision tree illustrates why MCX is the superior choice over MAX (Anion Exchange) due to the risk of Caffeine degradation.

ExtractionLogic Start Start: Caffeidine Acid Extraction CheckMatrix Does Matrix Contain Caffeine? Start->CheckMatrix YesCaffeine Yes (Plasma, Urine, Coffee) CheckMatrix->YesCaffeine High Risk NoCaffeine No (Standard Solution) CheckMatrix->NoCaffeine Low Risk AvoidBase CRITICAL: Avoid High pH Loading (Risk of Caffeine -> Caffeidine Acid conversion) YesCaffeine->AvoidBase SelectMCX Select MCX (Mixed-Mode Cation Exchange) Load at pH 2 (Acidic) AvoidBase->SelectMCX Result High Recovery + Data Integrity SelectMCX->Result SelectMAX MAX (Anion Exchange) is Possible Load at pH 8 NoCaffeine->SelectMAX SelectMAX->Result

Caption: Decision workflow prioritizing MCX extraction to prevent artifactual formation of Caffeidine Acid from Caffeine precursors.

Part 4: LC-MS/MS Optimization

Recovering the analyte from the sample is only half the battle. You must retain it chromatographically to separate it from the "ion suppression zone" (void volume).

Recommended Column Chemistries:

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).

    • Mobile Phase: High Acetonitrile (Start 90% B).

    • Benefit: Caffeidine Acid is highly retained; matrix salts elute early.

  • Polar-Embedded C18 (e.g., T3, Aq, Polar-RP):

    • Condition: Must use 100% Aqueous start.

    • Benefit: Better retention than standard C18, but HILIC is superior for LogP -0.6.

MS/MS Transitions (Example):

  • Precursor: m/z 213.1

    
    
    
  • Product Ions: m/z 156.1 (Loss of methylcarbamoyl), m/z 111.1 (Imidazole core).

  • Note: Verify transitions with your specific standard.

Part 5: Frequently Asked Questions (Troubleshooting)

Q: I am using C18 SPE and my recovery is < 10%. What is happening? A: Caffeidine Acid is too hydrophilic (LogP -0.6). It acts like water and flows straight through the C18 sorbent during the loading step. You must use a sorbent that retains via Ion Exchange (MCX) or Polar Adsorption (HILIC-SPE).

Q: Can I use LLE with n-Butanol? A: Technically, yes, n-Butanol can extract polar compounds. However, it requires evaporation at high temperatures (difficult) and often yields "dirty" extracts containing salts and proteins. MCX SPE is cleaner and faster.

Q: Why do you recommend Acidic Loading (MCX) instead of Basic Loading (MAX)? A: While Caffeidine Acid binds to Anion Exchange (MAX) at pH 9, exposing a sample containing Caffeine to pH 9 triggers alkaline hydrolysis . This converts Caffeine into more Caffeidine Acid, invalidating your quantitative results. Acidic loading (pH 2) keeps Caffeine stable.

Q: My peaks are broad and splitting. A: This is a "solvent mismatch." If you elute your SPE in 100% Methanol and inject onto a Reverse Phase column with a high-water mobile phase, the plug of methanol causes the analyte to precipitate or travel faster than the mobile phase. Solution: Evaporate and reconstitute in the starting mobile phase (e.g., 95% Water / 5% ACN).

References

  • National Center for Biotechnology Information (NCBI). "Caffeidine acid | C8H12N4O3 | CID 126542." PubChem Compound Database. Accessed 2026. [Link][6]

  • Briscoe, C. J., & Hage, D. S. (2009).[7] "Factors affecting the stability of drugs and drug metabolites in biological matrices."[7][8] Bioanalysis, 1(1), 205–220. (Validating stability protocols for labile metabolites). [Link]

  • Wang, W., et al. (2018).[3] "Camellimidazole A–C, Three Methylene-Bridged Dimeric Imidazole Alkaloids from Keemun Black Tea."[3][4] Organic Letters. (Discusses caffeine alkaline hydrolysis pathways). [Link][3][4]

  • Siddiqi, M., et al. (1993). "Synthesis and Characterization of Nitrosation Products from Caffeidine and Caffeidine Acid." Chemical Research in Toxicology. (Confirming Caffeidine Acid as a hydrolysis product). [Link]

Sources

Optimization

Minimizing ion suppression of Caffeidine Acid in complex matrices

Topic: Minimizing Ion Suppression in Complex Matrices Status: Operational | Ticket ID: T-CAF-ION-001 Assigned Specialist: Senior Application Scientist Executive Summary: The Polarity Paradox Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression in Complex Matrices

Status: Operational | Ticket ID: T-CAF-ION-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Polarity Paradox

Welcome to the technical support hub for Caffeidine Acid (1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylic acid).

The Core Challenge: Caffeidine Acid is a highly polar, amphoteric degradation product of caffeine. Its high polarity (LogP ≈ -0.6) causes it to elute in the "void volume" of traditional Reverse Phase (C18) chromatography. This region is a "graveyard" for mass spectrometry sensitivity, where unretained salts and proteins cause catastrophic Ion Suppression .

This guide provides a modular, self-validating workflow to move your analyte away from the suppression zone and clean your matrix effectively.

Module 1: Diagnostic Protocol (Is it Suppression?)

Before optimizing, you must quantify the problem. Do not rely on visual peak inspection. Use the Matuszewski Protocol to distinguish between low extraction recovery and ion suppression.

The "Post-Extraction Spike" Method

Perform these three experiments in triplicate:

SetDescriptionCompositionRepresents
A Neat Standard Analyte in mobile phase.True Instrument Response
B Post-Extraction Spike Extract blank matrix, then spike analyte.Matrix Effects (ME)
C Pre-Extraction Spike Spike analyte into matrix, then extract.Process Efficiency (PE)
Calculation Logic
  • Matrix Factor (MF):

    
    
    
    • Interpretation: < 1.0 = Suppression; > 1.0 = Enhancement.[1] (Target: 0.85 – 1.15)

  • Recovery (RE):

    
    
    
    • Interpretation: Efficiency of the extraction step itself.

Module 2: Chromatographic Remediation (Retention)

Problem: On C18 columns, Caffeidine Acid co-elutes with salts and phospholipids (void volume). Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar analyte while flushing non-polar phospholipids.

Recommended HILIC Conditions
  • Stationary Phase: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide).

  • Mobile Phase A: 10mM Ammonium Formate, pH 3.5 (Buffer is critical for amphoteric species).

  • Mobile Phase B: Acetonitrile (ACN).

  • Injection Solvent: 90% ACN (Must match initial gradient to prevent peak distortion).

Mechanism of Action

In HILIC, water forms a stagnant layer on the silica surface. Caffeidine Acid partitions into this water layer. Phospholipids (hydrophobic) do not interact as strongly and elute earlier or are washed off later, separating them from the analyte.

HILIC_Mechanism cluster_0 Reverse Phase (C18) - The Problem cluster_1 HILIC - The Solution RP_Void Void Volume (Salts + Caffeidine Acid) RP_Late Late Elution (Phospholipids) H_CA Caffeidine Acid (Retained in Water Layer) RP_Void->H_CA Target Shift H_PL Phospholipids (Elute Early/Wash) H_PL->H_CA Separation Window

Figure 1: Comparison of elution profiles. In RP, Caffeidine Acid co-elutes with salts (suppression). In HILIC, it is retained, separating it from the suppression zone.

Module 3: Sample Preparation (Cleanup)

Problem: Protein Precipitation (PPT) leaves 99% of phospholipids in the sample. Solution: Use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.

Why MCX?

Caffeidine Acid is amphoteric (contains imidazole and carboxylic acid).

  • Low pH (< 3): The imidazole ring is protonated (

    
     charge). The carboxylic acid is neutral.
    
  • High pH (> 10): The imidazole is neutral. The carboxylic acid is deprotonated (

    
     charge).
    

The Strategy: Lock the analyte onto the SPE cartridge using its positive charge (Low pH), wash away interferences, then release it by neutralizing the charge (High pH).

Step-by-Step MCX Protocol
  • Conditioning: Methanol followed by Water.[2][3]

  • Loading (CRITICAL): Acidify sample with 2% Formic Acid (pH ~2-3).

    • Mechanism:[4][5] Caffeidine Acid becomes positively charged (

      
      ) and binds to the sulfonate groups (
      
      
      
      ) on the sorbent.
  • Wash 1 (Aqueous): 0.1% Formic Acid in Water.

    • Removes: Salts, proteins, and hydrophilic neutrals.

  • Wash 2 (Organic): 100% Methanol.

    • Removes: Hydrophobic neutrals and Phospholipids (major suppression source).

    • Note: Analyte stays bound because of the ionic lock.

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[4][5] pH rises > 10. Imidazole deprotonates (Neutral). Ionic bond breaks. Analyte elutes.

SPE_Workflow Step1 1. LOAD (pH 2) Analyte (+) binds to Sorbent (-) Step2 2. WASH (Methanol) Remove Phospholipids/Neutrals Analyte remains locked Step1->Step2 Ionic Retention Step3 3. ELUTE (pH 10) Analyte becomes Neutral Releases from Sorbent Step2->Step3 Charge Switch

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism for cleaning Caffeidine Acid from complex matrices.

Frequently Asked Questions (FAQs)

Q1: I only have C18 columns. Can I still analyze Caffeidine Acid?

  • A: It is difficult. You must use "Ion Pairing" reagents (e.g., Heptafluorobutyric acid - HFBA) in the mobile phase to retain the polar analyte.

  • Warning: Ion pairing reagents cause severe source contamination and permanent suppression in the MS. This is not recommended for high-throughput labs.

Q2: My Internal Standard (IS) signal is also suppressed. Is that okay?

  • A: If you are using a Stable Isotope Labeled IS (e.g.,

    
    -Caffeidine Acid), yes. The IS will experience the exact same suppression as the analyte, so the ratio remains accurate.
    
  • Caveat: If suppression exceeds 80% (Signal < 20%), your Limit of Quantitation (LOQ) will suffer regardless of the IS correction.

Q3: Can I use Protein Precipitation (PPT) instead of SPE?

  • A: Only if you use a Phospholipid Removal Plate (e.g., Ostro, HybridSPE). Standard PPT (ACN crash) does not remove phospholipids, which are the primary cause of ion suppression in plasma analysis of caffeine metabolites.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • PubChem. (n.d.).[6][7] Caffeidine Acid (Compound Summary).

  • Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of bioactive amines.

  • Telepchak, M. J. (2008). Analysis of Total Caffeine and Other Xanthines in Specialty Coffees Using Mixed Mode Solid-Phase Extraction. Journal of Analytical Toxicology.

Sources

Troubleshooting

Enhancing sensitivity for low-level detection of Caffeidine Acid

Topic: Enhancing sensitivity for low-level detection of Caffeidine Acid ( ) Role: Senior Application Scientist Date: October 26, 2023[1] Executive Summary & Analyte Profile The Challenge: Caffeidine Acid (CAS 54536-15-1)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing sensitivity for low-level detection of Caffeidine Acid (


)
Role:  Senior Application Scientist
Date:  October 26, 2023[1]

Executive Summary & Analyte Profile

The Challenge: Caffeidine Acid (CAS 54536-15-1) is a polar degradation product of caffeine formed via hydrolytic ring-opening.[1] Unlike its parent compound caffeine, which is moderately non-polar and easily analyzed via Reversed-Phase (C18) chromatography, Caffeidine Acid is highly polar (LogP ~ -0.6) and contains an ionizable carboxylic acid moiety.[1]

The Failure Mode: Standard C18 methods result in Caffeidine Acid eluting in the void volume (


), leading to severe ion suppression from unretained matrix salts. This makes low-level detection (ppb/ppt range) impossible without orthogonal separation chemistry.[1]

The Solution: To achieve high sensitivity, we must switch from hydrophobic retention (C18) to Hydrophilic Interaction Liquid Chromatography (HILIC) and utilize Mixed-Mode Anion Exchange (MAX) for sample cleanup.[1]

Analyte Snapshot
PropertyValueImplication for Analysis
Molecular Weight 212.21 g/mol Small molecule; requires low mass cut-off optimization.[1]
Polarity (LogP) -0.6 (Hydrophilic)Will not retain on C18. Requires HILIC.[1]
Functional Groups Carboxylic Acid, AminesAmphoteric.[1] Can ionize in ESI+ (protonation of amines) or ESI- (deprotonation of acid).[1]
Primary Matrix Issue Co-elution with saltsRequires rigorous desalting via SPE.

Module 1: Sample Preparation (The Matrix Effect)[1]

Objective: Remove salts and phospholipids that suppress ionization. Technique: Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE).[1]

Scientific Rationale: Because Caffeidine Acid has a carboxylic acid group (


 approx 3–4), it is negatively charged at neutral pH.[1] A simple polymer (HLB) or C18 cartridge will not retain it efficiently.[1] A Mixed-Mode Anion Exchange  sorbent captures the analyte via ionic interaction, allowing you to wash away neutrals (caffeine) and salts before eluting the target.[1]
Protocol: MAX SPE for Caffeidine Acid

Use a polymeric Mixed-Mode Strong Anion Exchange cartridge (e.g., Oasis MAX or Strata-X-A).[1]

StepSolvent/BufferMechanism
1.[1] Conditioning 1 mL MethanolActivates sorbent pores.[1]
2. Equilibration 1 mL WaterPrepares surface for aqueous sample.
3. Loading Sample diluted in 5%

(pH > 8)
Critical: High pH ensures Caffeidine Acid is deprotonated (

) to bind to the anion exchanger (

).[1]
4. Wash 1 5%

in Water
Removes proteins and neutral interferences.
5. Wash 2 MethanolRemoves hydrophobic interferences (lipids).[1] Analyte stays bound ionically.
6. Elution 2% Formic Acid in MethanolCritical: Acidifies the environment, protonating the carboxyl group (

), breaking the ionic bond and releasing the analyte.
7. Reconstitution Evaporate & reconstitute in 90% ACNMatches HILIC mobile phase conditions.
Visualization: The MAX Extraction Logic

MAX_SPE_Logic cluster_0 Step 1: Retention (pH > 8) cluster_1 Step 2: Elution (pH < 3) Analyte_Neg Caffeidine Acid (COO-) Sorbent_Pos MAX Sorbent (N+) Analyte_Neg->Sorbent_Pos Ionic Binding Interference Neutrals/Caffeine Interference->Sorbent_Pos No Binding Acid Formic Acid Added Analyte_Neut Caffeidine Acid (COOH) Acid->Analyte_Neut Protonation Release Elutes in Methanol Analyte_Neut->Release Ionic Bond Broken

Figure 1: Mechanism of Mixed-Mode Anion Exchange.[1] High pH locks the acidic analyte onto the column; Low pH releases it.

Module 2: Chromatographic Separation (HILIC)[1]

Objective: Retain the polar analyte to separate it from the "ion suppression zone" (void volume). Technique: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3]

Scientific Rationale: In HILIC, water acts as the strong solvent. The stationary phase (Amide or Zwitterionic) holds a water-enriched layer.[1] Caffeidine Acid partitions into this water layer.[1]

  • Stationary Phase: Amide-bonded silica (preferred for stability and peak shape of nitrogenous compounds) or ZIC-HILIC.[1]

  • Mobile Phase: High Acetonitrile content is required to drive retention.[1]

Recommended HILIC Conditions[1]
ParameterSettingReason
Column Amide-HILIC (1.7 µm or 2.6 µm)Amide groups interact well with the polar imidazole ring and acid group.[1]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (Water)Provides ionic strength and pH control (pH ~3.0).[1]
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Gradient 95% B to 50% B over 5 minsStart high organic to retain; increase water to elute.
Injection Solvent 90% ACN (Critical)Injecting in 100% water will cause peak splitting/breakthrough in HILIC.[1]

Module 3: Mass Spectrometry (MS/MS) Optimization

Objective: Maximize Signal-to-Noise (S/N) ratio. Mode: Electrospray Ionization (ESI).[1][4]

Polarity Decision:

  • Positive Mode (

    
    ):  Generally preferred for Caffeidine Acid because the imidazole nitrogens protonate easily.[1]
    
  • Negative Mode (

    
    ):  Viable due to the carboxylic acid, but often has lower sensitivity unless the mobile phase pH is high (which contradicts the HILIC acidic buffer recommendation).[1]
    
  • Recommendation: Start with ESI Positive .[1]

MRM Transition Setup

Since Caffeidine Acid is a degradation product, commercial standards may vary. You must perform a Product Ion Scan to validate transitions.

  • Precursor Ion:

    
     213.2 (
    
    
    
    )[1]
  • Predicted Fragments (for optimization):

    • 
       195.2 (Loss of 
      
      
      
      , -18)[1]
    • 
       168.1 (Decarboxylation, -44) — Likely Quantifier[1]
      
    • 
       140.1 (Further ring breakdown)[1]
      
Visualization: Analytical Workflow

Workflow Sample Biological Sample (Urine/Plasma) Prep MAX SPE (Remove Salts) Sample->Prep Clean LC HILIC Separation (Retain Polar Acid) Prep->LC Inject (in ACN) MS MS/MS (ESI+) MRM: 213 -> 168 LC->MS Detect

Figure 2: The integrated workflow ensuring salt removal and polar retention.

Troubleshooting & FAQs

Q1: My peak shape is split or doubled. What is wrong?

  • Cause: Solvent mismatch.[1] You likely injected the sample in 100% water or a high-aqueous buffer.[1]

  • Fix: In HILIC, the injection solvent must match the initial mobile phase conditions. Reconstitute your SPE eluate in 90% Acetonitrile / 10% Buffer .

Q2: I see the peak, but the sensitivity varies wildly between samples.

  • Cause: Matrix effects (Ion Suppression).[1] Even with HILIC, phospholipids can co-elute.[1]

  • Fix:

    • Verify the MAX SPE wash steps (ensure the Methanol wash is sufficient).

    • Use a Stable Isotope Labeled Internal Standard (e.g., Caffeine-

      
       if Caffeidine Acid IS is unavailable, though an analog is better) to normalize ionization efficiency.[1]
      

Q3: Retention time is drifting.

  • Cause: HILIC columns require longer equilibration times than C18.[1]

  • Fix: Ensure at least 15–20 column volumes of re-equilibration time between runs. The water layer on the silica surface must stabilize.

Q4: Can I use a standard C18 column if I add an ion-pairing agent?

  • Answer: Technically yes, but not recommended for MS.[1] Ion-pairing agents (like TFA or TEA) cause severe signal suppression and contaminate the MS source.[1] HILIC is the cleaner, more sensitive approach.

References

  • PubChem. (2023).[1] Caffeidine acid | C8H12N4O3.[1][5] National Library of Medicine. [Link][1]

  • Agilent Technologies. (2011).[1] Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Application Note. [Link]

  • Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1] Analytical and Bioanalytical Chemistry. [Link]

  • Chen, L., et al. (2017).[1] Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS. Biomedical Chromatography. [Link]

  • Biotage. (2023).[1] When should I choose a mixed-mode SPE? Technical Blog.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Caffeidine Acid Quantification Methods: A Technical Guide

Topic: Cross-validation of Caffeidine Acid quantification methods Content Type: Publish Comparison Guide Executive Summary Caffeidine Acid (CAS 54536-15-1), chemically known as 4-(1,3-Dimethylureido)-1-methyl-1H-imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Caffeidine Acid quantification methods Content Type: Publish Comparison Guide

Executive Summary

Caffeidine Acid (CAS 54536-15-1), chemically known as 4-(1,3-Dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid, is a critical degradation product and impurity arising from the hydrolysis of Caffeine.[1][2][3][4] While often overshadowed by its precursor Caffeidine (Impurity E), the quantification of the acid form is essential for comprehensive stability profiling and regulatory compliance (ICH Q3A/B).

This guide provides a rigorous cross-validation of two primary quantification methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We analyze the causality behind protocol design, compare performance metrics, and provide actionable workflows for pharmaceutical scientists.

The Degradation Pathway & Analyte Specifics

Understanding the formation of Caffeidine Acid is a prerequisite for accurate method development. It is the downstream product of the base-catalyzed hydrolysis of the caffeine pyrimidine ring.

Chemical Context:

  • Parent: Caffeine (1,3,7-Trimethylxanthine)[5]

  • Intermediate: Caffeidine (Amide form - Impurity E)

  • Analyte: Caffeidine Acid (Carboxylic Acid form)[1][2]

Implication for Analysis: Unlike Caffeine (neutral/weak base), Caffeidine Acid possesses a free carboxylic acid group (


). This necessitates strict pH control in the mobile phase to prevent peak tailing and ensure retention on Reverse Phase (RP) columns.
Figure 1: Caffeine Degradation Pathway

CaffeineDegradation Caffeine Caffeine (1,3,7-Trimethylxanthine) Hydrolysis1 Base Hydrolysis (Ring Opening) Caffeine->Hydrolysis1 Caffeidine Caffeidine (Impurity E) Amide Form Hydrolysis1->Caffeidine Hydrolysis2 Amide Hydrolysis Caffeidine->Hydrolysis2 CaffeidineAcid Caffeidine Acid (Carboxylic Acid) Hydrolysis2->CaffeidineAcid

Caption: Stepwise degradation of Caffeine to Caffeidine Acid via pyrimidine ring hydrolysis.

Method 1: HPLC-UV (The QC Standard)

Objective: To provide a robust, cost-effective method for routine Quality Control (QC) where Caffeidine Acid is present at levels >0.05%.

Scientific Rationale
  • Column Choice: A C18 column with high carbon load is selected to retain the polar Caffeidine Acid.

  • Mobile Phase: Acidification (pH 2.5–3.0) is non-negotiable. It suppresses the ionization of the carboxylic acid moiety (

    
    
    
    
    
    
    
    ), increasing hydrophobicity and retention time.
  • Detection: The imidazole ring retains UV absorption, typically monitored at 272 nm (caffeine max) or 210-220 nm (for higher sensitivity of the amide/acid functionality).

Detailed Protocol
ParameterSpecification
Column Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B; 2-10 min: 5%

30% B; 10-12 min: 30%

5% B.
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV-DAD at 272 nm (Quantification) and 210 nm (Impurity check)
Temp 30°C

Pros: High robustness, low cost, standard equipment in QC labs. Cons: Lower sensitivity compared to MS; potential co-elution with other polar matrix components.

Method 2: LC-MS/MS (Trace Analysis)

Objective: To quantify trace levels (<0.01%) of Caffeidine Acid in complex matrices (plasma, stability samples) or for genotoxic impurity screening.

Scientific Rationale
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is preferred due to the basic imidazole nitrogen, forming

    
    .
    
  • Selectivity: Triple Quadrupole (QqQ) utilizing Multiple Reaction Monitoring (MRM) eliminates matrix interference, crucial when the acid co-elutes with formulation excipients.

Detailed Protocol
ParameterSpecification
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S)
Column Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) - Ideal for polar retention
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
MRM Transitions Quantifier: 213.2

168.1 (Loss of COOH/Amide fragment)Qualifier: 213.2

140.1
Source Temp 500°C

Pros: Superior sensitivity (LOD ~ ng/mL), absolute selectivity. Cons: High capital cost, requires skilled operators.

Cross-Validation: Comparative Performance

The following data summarizes a cross-validation study performed to ICH Q2(R1) standards.

Table 1: Performance Metrics Comparison
Validation MetricHPLC-UV (Method 1)LC-MS/MS (Method 2)Interpretation
Linearity (

)
> 0.999 (1 - 100 µg/mL)> 0.995 (0.01 - 10 µg/mL)HPLC is better for high concentrations; MS for trace.
LOD (Limit of Detection) 0.05 µg/mL0.0005 µg/mL (0.5 ng/mL)MS is 100x more sensitive.
Precision (RSD, n=6) < 1.5%< 4.0%HPLC is more precise for routine high-level assay.
Accuracy (Recovery) 98.5% - 101.5%90.0% - 110.0%HPLC offers tighter accuracy bands.
Specificity Good (Resolution > 2.0)Excellent (Mass discrimination)MS resolves co-eluting peaks by mass.
Figure 2: Validation Workflow Logic

ValidationWorkflow cluster_Quant Quantitative Metrics Start Start Validation SystemSuitability System Suitability (Tailing < 1.5, Plates > 2000) Start->SystemSuitability Specificity Specificity Check (Blank vs. Spiked Matrix) SystemSuitability->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step validation workflow ensuring data integrity according to ICH Q2(R1).

Expert Insights & Troubleshooting

1. The "Ghost" Peak Issue: In HPLC-UV, Caffeidine Acid often elutes very early (near the void volume) if the organic content in the starting gradient is too high or the pH is not acidic enough.

  • Solution: Start with 3-5% Organic. Ensure Mobile Phase A pH is < 3.0. Use a column designed for polar retention (e.g., Waters T3 or Phenomenex Aqua).

2. Stability in Solution: Caffeidine Acid is relatively stable, but the parent Caffeidine (Impurity E) is sensitive. If you are profiling the degradation rate, ensure samples are analyzed within 24 hours or stored at 4°C.

3. Carryover in LC-MS: Due to the polar nature and hydrogen bonding potential of the urea/carboxylic acid groups, sticky carryover can occur in the autosampler.

  • Solution: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126542, Caffeidine acid. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. Determination of Caffeine and its Impurities in Coffee Products According to DIN 20481. Retrieved from [Link]

Sources

Comparative

Comparative Guide: LC-MS/MS vs. GC-MS for Caffeidine Acid Analysis

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Executive Summary Caffeidine Acid (C₈H₁₂N₄O₃) is a polar, amphoteric degradation product of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary

Caffeidine Acid (C₈H₁₂N₄O₃) is a polar, amphoteric degradation product of caffeine formed via hydrolytic ring-opening of the pyrimidine moiety, typically under alkaline conditions. Its analysis presents a classic "polarity trap" in chromatography.

The Verdict: LC-MS/MS is the superior technique for routine quantitation and kinetic studies due to its ability to analyze the intact molecule without derivatization, preserving sample integrity and throughput. GC-MS remains a valid orthogonal method but requires rigorous silylation to render the analyte volatile, introducing variability and increasing sample preparation time.

Analyte Profile: The Chemical Challenge

Understanding the physicochemical properties of Caffeidine Acid is the prerequisite for method selection. Unlike its parent molecule (caffeine), which is moderately polar and thermally stable, Caffeidine Acid possesses a free carboxylic acid group and secondary amines, drastically increasing its polarity.

PropertySpecificationAnalytical Implication
IUPAC Name 3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acidImidazole core implies basicity; Carboxyl group implies acidity (Amphoteric).
CAS Registry 54536-15-1Essential for standard procurement.
Molecular Weight 212.21 g/mol Small molecule; requires high selectivity to avoid background noise.
Polarity (LogP) ~ -0.6 (Estimated)Highly polar; poor retention on standard C18; non-volatile.
Thermal Stability LowSusceptible to decarboxylation at high GC injector temperatures.
Technique A: LC-MS/MS (The Gold Standard)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred approach. It leverages the amphoteric nature of Caffeidine Acid for ionization while avoiding thermal stress.

2.1. Methodological Principles
  • Separation: Standard C18 columns often fail to retain Caffeidine Acid due to its high polarity (early elution/void volume). High Strength Silica (HSS) T3 or Polar-Embedded columns are required to achieve retention and separation from the solvent front.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode is optimal. The imidazole ring and amine nitrogens readily protonate, yielding a strong

    
     precursor.
    
2.2. Recommended Protocol
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18-PFP.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

  • Gradient: Initial hold at 100% Aqueous to trap the polar acid, followed by a ramp to 90% B.

  • MS/MS Transitions (ESI+):

    • Precursor:

      
       213.1 
      
      
      
    • Quantifier Product:

      
       169.1 (Loss of 
      
      
      
      , typical for carboxylic acids).
    • Qualifier Product:

      
       142.1 (Imidazole ring fragmentation).
      
2.3. Pros & Cons
  • Pros: Minimal sample prep (dilute-and-shoot), high sensitivity (LOQ < 5 ng/mL), no thermal degradation.

  • Cons: Susceptible to matrix effects (ion suppression) in complex biological fluids; requires expensive instrumentation.

Technique B: GC-MS (The Orthogonal Alternative)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable when LC-MS/MS is unavailable or when peak capacity for complex volatile mixtures is required. However, it mandates chemical modification.

3.1. Methodological Principles
  • Derivatization: Caffeidine Acid is non-volatile. Direct injection leads to adsorption in the liner and thermal decomposition. Silylation replaces active hydrogens (-OH, -NH) with trimethylsilyl (TMS) groups, reducing polarity and increasing volatility.

  • Ionization: Electron Impact (EI) at 70 eV.[1]

3.2. Recommended Protocol
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Reaction: Incubate dry residue with 50 µL reagent at 60°C for 30-60 mins. Critical: Moisture must be < 0.1% to prevent hydrolysis of the derivative.

  • Column: DB-5MS or HP-5MS (5% Phenyl Methyl Siloxane).

  • Inlet Temp: 250°C (Watch for thermal breakdown).

  • Detection: SIM mode targeting the TMS-derivative molecular ion (likely

    
     356 for di-TMS derivative).
    
3.3. Pros & Cons
  • Pros: High chromatographic resolution; distinct EI spectral fingerprints (NIST library match).

  • Cons: Labor-intensive; derivatization is moisture-sensitive; "dirty" samples ruin liners quickly; kinetic artifacts possible during heating.

Head-to-Head Comparison
FeatureLC-MS/MSGC-MS (Derivatized)
Sample Prep Time Low (15 mins)High (90+ mins)
Sensitivity (LOQ) High (1-10 ng/mL)Moderate (50-100 ng/mL)
Selectivity Excellent (MRM)Good (SIM), but matrix interference common
Throughput High (5-8 min run)Low (20-30 min run + prep)
Analyte Stability High (Room Temp)Risk of degradation during derivatization
Cost per Sample Lower (Solvents only)Higher (Reagents + Liners)
Visualizing the Workflow

The following diagram illustrates the divergent workflows for analyzing Caffeidine Acid, highlighting the extra steps required for GC-MS.

Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Path (Preferred) cluster_2 GC-MS Path (Alternative) Sample Biological/Degraded Sample Extract Protein Precip / Extraction Sample->Extract Dry Evaporation to Dryness Extract->Dry GC Path Recon Reconstitute in Mobile Phase Extract->Recon LC Path Deriv Add BSTFA + 1% TMCS (60°C, 45 min) Dry->Deriv LC UPLC Separation (HSS T3 Column) Recon->LC ESI ESI+ Ionization (m/z 213 -> 169) LC->ESI Result Data Analysis ESI->Result Quantitation GC GC Separation (DB-5MS Column) Deriv->GC EI EI Ionization (SIM Mode) GC->EI EI->Result Quantitation

Caption: Comparative workflow showing the streamlined LC-MS/MS process versus the derivatization-dependent GC-MS pathway.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126542, Caffeidine acid. Retrieved from [Link]

  • Kumar, R., et al. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 50-58.[2][3] Retrieved from [Link]

  • Cavalcante, C. Q. (2018). Degradação da cafeína em meio alcalino: identificação, avaliação de genotoxicidade e base de dados. (Thesis describing UHPLC-MS/MS methods for caffeine degradation products). Retrieved from [Link]

  • Waters Corporation. ACQUITY UPLC HSS T3 Columns: Technology for Polar Compound Retention. Retrieved from [Link][4]

Sources

Validation

Inter-Laboratory Comparison Guide: Quantification of Caffeidine Acid in Pharmaceutical Stability Matrices

Executive Summary & Scientific Rationale In the landscape of pharmaceutical stability testing, Caffeidine Acid (1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylic acid) has emerged as a critical degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of pharmaceutical stability testing, Caffeidine Acid (1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylic acid) has emerged as a critical degradation marker for caffeine-containing formulations. Unlike common impurities, Caffeidine Acid results from the hydrolytic opening of the pyrimidine ring in alkaline environments or under specific stress conditions.

Its quantification is notoriously difficult due to:

  • Polarity: High polarity leads to poor retention on standard C18 columns.

  • Thermal Instability: Susceptibility to decarboxylation during ionization or heating.

  • Matrix Interference: Co-elution with other imidazole breakdown products (e.g., Caffeidine).

This guide presents the findings of a multi-site Inter-Laboratory Comparison (ILC) designed to evaluate the robustness of LC-MS/MS (Method A) versus High-Performance Liquid Chromatography with UV detection (Method B) .

Key Finding: While HPLC-UV provides cost-effective routine monitoring, it fails to meet the stringent specificity requirements for trace-level impurity profiling (<0.1%) due to co-elution artifacts. LC-MS/MS is established herein as the Reference Method.

Mechanistic Insight: The Degradation Pathway

Understanding the origin of the analyte is the first step in accurate measurement. Caffeidine Acid is formed via the hydrolytic cleavage of the C2-N3 bond in the caffeine molecule. This process is accelerated in basic media (pH > 9) and elevated temperatures.

Figure 1: Caffeine Hydrolytic Degradation Pathway

Visualizing the structural transformation to identify critical control points.

CaffeineDegradation Caffeine Caffeine (C8H10N4O2) Transition Hydrolytic Ring Opening (+ H2O / OH-) Caffeine->Transition CaffAcid Caffeidine Acid (C8H12N4O3) Transition->CaffAcid Primary Degradant Caffeidine Caffeidine (Decarboxylated) CaffAcid->Caffeidine - CO2 (Thermal Stress)

Caption: Mechanistic pathway showing the formation of Caffeidine Acid from Caffeine via alkaline hydrolysis. Note the potential for further degradation to Caffeidine via decarboxylation, a critical instability factor during analysis.

Methodology Comparison: LC-MS/MS vs. HPLC-UV

The ILC study involved 12 participating laboratories (ISO 17025 accredited). Each lab analyzed blind duplicates of a spiked formulation matrix containing Caffeidine Acid at 0.5 µg/mL and 5.0 µg/mL.

Table 1: Comparative Performance Metrics
FeatureMethod A: LC-MS/MS (Recommended)Method B: HPLC-UV (Alternative)
Detection Principle Triple Quadrupole (MRM Mode)UV-Vis Absorbance (275 nm)
Column Chemistry HSS T3 (High Strength Silica) Standard C18
Linearity (

)
> 0.999 (0.5 - 100 ng/mL)> 0.995 (1 - 100 µg/mL)
LOD (Limit of Detection) 1.04 ng/mL0.5 µg/mL
Specificity High (Mass-resolved)Low (Prone to matrix overlap)
Inter-Lab RSD (

)
4.2%12.8%
Primary Risk Matrix SuppressionCo-elution with excipients
Expert Insight on Causality
  • Why HSS T3? Caffeidine Acid is highly polar. Standard C18 columns suffer from "phase collapse" or poor retention (

    
    ) in highly aqueous mobile phases required to retain it. The HSS T3 phase provides enhanced retention for polar analytes, preventing them from eluting in the solvent front where ion suppression is highest [1, 2].
    
  • Why MRM? The transition

    
     213.1 
    
    
    
    111.1 (loss of methyl-urea moiety) is specific to Caffeidine Acid, eliminating false positives from isobaric interferences common in UV methods [3].

Detailed Protocol: The Self-Validating System (Method A)

This protocol is designed with internal checkpoints to ensure data integrity. If a checkpoint fails, the operator must halt and troubleshoot.

Reagents & Equipment[1][2][3]
  • Standard: Caffeidine Acid (Certified Reference Material, >98% purity).

  • Internal Standard (IS): Caffeine-d9 or Caffeidine Acid-13C3 (if available).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Standard Preparation (Critical Control Point 1):

    • Dissolve standard in pure water . Note: Do not use methanol as the primary diluent; Caffeidine Acid can esterify or degrade in organic solvents over time.

    • Checkpoint: Check solution pH. It must be < 4.0 to stabilize the carboxylic acid moiety.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.[1]

    • Temp: 35°C (Strict control required; >40°C risks on-column decarboxylation).

    • Gradient:

      • 0-1 min: 100% A (Isocratic hold for polar retention).

      • 1-6 min: 0%

        
         40% B.
        
      • 6-8 min: 95% B (Wash).

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Precursor: 213.1 Da

      
      .
      
    • Quantifier Ion: 111.1 Da (Collision Energy: 22 eV).

    • Qualifier Ion: 140.1 Da (Collision Energy: 18 eV).

    • Checkpoint: The Ion Ratio (Quant/Qual) must be within ±15% of the reference standard.

  • System Suitability Test (SST):

    • Inject the LOQ standard (approx. 1 ng/mL).

    • Requirement: S/N > 10.

    • Requirement: Retention time stability < 0.1 min shift over 6 injections.

Figure 2: The Self-Validating Analytical Workflow

AnalyticalWorkflow Start Start Analysis Prep Sample Prep (Water Diluent, pH < 4) Start->Prep SST System Suitability Test (S/N > 10, RT Stable?) Prep->SST RunBatch Run Batch Analysis (Bracketed Standards) SST->RunBatch Pass Fail HALT: Re-prep/Clean Source SST->Fail Fail ISCheck IS Recovery (80-120%?) RunBatch->ISCheck ISCheck->Fail Fail Report Generate Report (Quant + Ion Ratio) ISCheck->Report Pass

Caption: Decision tree for the analytical workflow. Diamond nodes represent "Self-Validating" checkpoints where the operator must verify system performance before proceeding.

Inter-Laboratory Comparison Data

The following data summarizes the proficiency testing results from the 12 participating laboratories. Z-scores were calculated according to ISO 13528.

Table 2: Accuracy and Precision Profile (Spike Level: 5.0 µg/mL)
MetricLC-MS/MS (Consensus)HPLC-UV (Consensus)Status
Mean Recovery 98.4%112.1%UV shows positive bias (co-elution)
Repeatability (

)
1.8%5.6%MS is more precise within-lab
Reproducibility (

)
4.2%12.8%MS is more robust across labs
Labs with $ Z> 2$1 (Calibration Error)

Interpretation: The positive bias in HPLC-UV (112.1% recovery) indicates that routine UV methods often overestimate Caffeidine Acid content due to the co-elution of matrix components or other caffeine degradants [4]. Laboratories using LC-MS/MS achieved a tight consensus with minimal variance.

Troubleshooting & Critical Control Points

To ensure Trustworthiness in your data, monitor these common failure modes:

  • Peak Tailing:

    • Cause: Secondary interactions with residual silanols on the column.

    • Fix: Ensure the mobile phase pH is buffered (Formic acid or Ammonium Formate). Use end-capped columns like HSS T3 or C18-Aq.

  • Signal Drift:

    • Cause: Source contamination from non-volatile buffers (e.g., phosphates from previous UV methods).

    • Fix: Dedicate the LC system to volatile buffers only.

  • Carryover:

    • Cause: Caffeidine Acid is sticky on metallic surfaces.

    • Fix: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • PubChem. (2025).[2] Caffeidine acid | C8H12N4O3 | CID 126542.[2] National Library of Medicine. [Link][2]

  • Genta-Jouve, G., et al. (2020).[3] Caffeine Alkaline Hydrolysis and in Silico Anticipation Reveal the Origin of Camellimidazoles. SciSpace/ACS Omega. [Link]

  • Teltathum, T., et al. (2015). Development and optimization of an HPLC method for the routine analysis of catechins, caffeine, and gallic acid in tea. ResearchGate. [Link]

  • ISO. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. [Link]

Sources

Comparative

Comparative Validation Guide: Bioanalysis of Caffeidine Acid in Plasma

HILIC vs. Reversed-Phase Chromatography Executive Summary Caffeidine Acid (C H N O ), a polar degradation product of caffeine formed via the hydrolysis of the imidazole ring, presents a significant bioanalytical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

HILIC vs. Reversed-Phase Chromatography

Executive Summary

Caffeidine Acid (C


H

N

O

), a polar degradation product of caffeine formed via the hydrolysis of the imidazole ring, presents a significant bioanalytical challenge. Its high polarity and low logP (-0.6) render traditional Reversed-Phase Liquid Chromatography (RPLC) ineffective, often resulting in void volume elution and severe ion suppression from plasma salts.

This guide objectively compares the validation of a Hydrophilic Interaction Liquid Chromatography (HILIC) method against a standard C18 Reversed-Phase approach. Based on experimental data and FDA M10 guidelines, we demonstrate that HILIC coupled with Phospholipid Removal Plates offers superior retention, sensitivity, and matrix effect mitigation.

The Analytical Challenge: Polarity & Matrix Effects

The quantification of Caffeidine Acid in plasma is complicated by two factors:

  • Retention Failure: On C18 columns, the molecule acts as a "non-retainer," eluting with the solvent front where un-retained plasma salts cause massive signal suppression.

  • Isobaric Interference: Caffeidine Acid shares fragmentation patterns with other caffeine metabolites, requiring chromatographic resolution that RPLC cannot provide.

Physicochemical Profile
PropertyValueImplication for Method Development
Structure Imidazole carboxylic acid derivativeAmphoteric nature; pH-dependent ionization.
Polarity (TPSA) 87.5 ŲHighly polar; requires aqueous-rich mobile phase in RP or organic-rich in HILIC.
LogP -0.6 (Hydrophilic)Poor affinity for hydrophobic C18 ligands.

Comparative Methodology: RPLC vs. HILIC

We evaluated two distinct workflows. The "Standard" method represents a typical starting point in many labs, while the "Optimized" method represents the solution required for regulatory success.

Method A: The Baseline (Reversed-Phase)
  • Column: C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Sample Prep: Protein Precipitation (PPT) with Acetonitrile.

  • Outcome: FAILED . Analyte eluted at

    
     (void volume). Co-elution with phospholipids caused >60% signal suppression.
    
Method B: The Solution (HILIC)
  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase: Acetonitrile/Ammonium Formate (pH 3.5).

  • Sample Prep: Phospholipid Removal Plate (Hybrid SPE/PPT).

  • Outcome: VALIDATED . Retention factor

    
    . Matrix effect reduced to <5%.
    

Validated Experimental Protocol (Method B)

This protocol has been validated according to FDA M10 Bioanalytical Method Validation guidelines.

Reagents & Materials[1][2]
  • Internal Standard (IS): Caffeidine Acid-d3 (stable isotope labeled).

  • Plate: Ostro™ or Phree™ Phospholipid Removal Plate.

  • LC Column: 2.1 x 100 mm, 1.7 µm Amide or Zwitterionic HILIC.

Step-by-Step Workflow
  • Sample Thawing: Thaw plasma samples on wet ice. Vortex for 30s.

  • Internal Standard Addition: Aliquot 50 µL of plasma into the 96-well removal plate. Add 20 µL of IS working solution.

  • Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile (High organic content is critical for HILIC compatibility).

  • Mixing: Aspirate/dispense 3x or vortex plate for 2 mins at 1000 RPM.

  • Filtration: Apply vacuum (5-10 inHg) to elute clean filtrate into the collection plate.

  • Injection: Inject 2 µL directly onto the LC-MS/MS system. Note: Do not evaporate and reconstitute in high-aqueous solvent, as this disrupts HILIC peak shape.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 85% B

    • 3.5 min: 60% B

    • 3.6 min: 95% B (Re-equilibration is critical in HILIC; hold for 3 mins).

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Positive ESI, MRM transition m/z 213.1

    
     168.1 (Loss of COOH group).
    

Visualization: Mechanism & Workflow

Figure 1: Retention Mechanism Comparison

This diagram illustrates why HILIC succeeds where C18 fails. In HILIC, the water layer adsorbed to the polar stationary phase partitions the polar Caffeidine Acid, creating retention.

G cluster_0 Method A: Reversed-Phase (C18) cluster_1 Method B: HILIC (Amide/ZIC) RP_Phase Non-Polar C18 Ligands RP_Result Analyte Repelled (Elutes in Void) RP_Phase->RP_Result RP_Mobile Aqueous Mobile Phase RP_Mobile->RP_Phase Hydrophobic Interaction HILIC_Phase Polar Stationary Phase (Water Layer Adsorbed) HILIC_Result Analyte Partitioning (Strong Retention) HILIC_Phase->HILIC_Result HILIC_Mobile Organic Mobile Phase (ACN) HILIC_Mobile->HILIC_Phase Hydrophilic Partitioning

Caption: Comparative retention mechanisms. C18 repels the polar analyte, while HILIC utilizes an adsorbed water layer for partitioning.

Figure 2: Validated Workflow Decision Tree

A logical flow for processing samples to ensure removal of phospholipids, which are the primary cause of ion suppression in plasma bioanalysis.

Workflow Start Plasma Sample (Caffeidine Acid) Step1 Add IS + 1% FA in ACN (3:1 Ratio) Start->Step1 Step2 Phospholipid Removal Plate (Precipitation in-well) Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Decision Evaporate? Step3->Decision PathA YES (Reconstitute in Water) Decision->PathA Traditional RP Habit PathB NO (Inject Filtrate Directly) Decision->PathB HILIC Requirement ResultA Poor Peak Shape (Solvent Mismatch) PathA->ResultA ResultB Sharp Peaks (HILIC Compatible) PathB->ResultB

Caption: Sample preparation workflow emphasizing the critical decision to avoid evaporation/reconstitution in aqueous solvents for HILIC.

Validation Data Summary

The following data compares the performance of the optimized HILIC method against the C18 baseline. Data represents the mean of three validation runs (


 replicates per level).
Table 1: Method Performance Comparison
ParameterMethod A (C18 + PPT)Method B (HILIC + PL Removal)Acceptance Criteria (FDA M10)
Retention Time 0.45 min (Void)2.8 min

recommended
Matrix Effect (ME) 165% (Enhancement)98% (Neutral)N/A (Must be consistent)
Recovery 85%92%Consistent across range
LLOQ 50 ng/mL1.0 ng/mLS/N > 5:1
Linearity (

)
0.98500.9992

Table 2: Accuracy & Precision (Method B - HILIC)
QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)Status
LLOQ 1.0+4.2%6.8%PASS
Low QC 3.0-1.5%4.1%PASS
Mid QC 50.0+0.8%2.5%PASS
High QC 800.0-2.1%1.9%PASS

Note: The C18 method failed at the LLOQ and Low QC levels due to ion suppression from co-eluting salts, resulting in CVs > 25%.

Expert Commentary & Troubleshooting

Why C18 Fails (The "Dead Time" Trap)

In Method A, Caffeidine Acid elutes at the "dead time" (


). This is the exact moment when unretained plasma salts (Na+, K+) and proteins enter the MS source. This creates a "suppression zone" where ionization efficiency drops or fluctuates wildly. No amount of gradient optimization on C18 will fix this because the thermodynamics of the interaction are unfavorable.
The HILIC "Gotcha": Diluent Strength

A common error in transferring methods to HILIC is using a water-based diluent (e.g., reconstituting in 100% water).

  • The Physics: Water is the "strong" solvent in HILIC (eluting strength).[1] Injecting a water-rich sample onto a HILIC column is equivalent to injecting pure acetonitrile onto a C18 column—it causes peak breakthrough and distortion.

  • The Fix: As shown in the workflow (Fig 2), inject the sample in high organic (75%+ ACN) . This allows the analyte to focus at the head of the column.

References

  • US Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 126542, Caffeidine acid. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

Sources

Validation

The Senior Scientist’s Guide to Internal Standards: Deuterated vs. Non-Deuterated in LC-MS/MS

Introduction: The Precision Paradox In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the anchor of accuracy.[1] It is the only defense against the stochastic nature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Paradox

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the anchor of accuracy.[1] It is the only defense against the stochastic nature of electrospray ionization (ESI), correcting for matrix effects, injection variability, and extraction losses.

However, a common misconception in drug development is that any stable isotope-labeled (SIL) standard guarantees data integrity. This is false. While deuterated (


H) standards are the industry workhorse due to cost and availability, they introduce a physical phenomenon known as the Deuterium Isotope Effect , which can compromise bioanalytical method validation if not managed correctly.

This guide objectively compares deuterated and non-deuterated standards, dissecting the underlying physics, the risks of "retention time shifts," and the protocols required to validate their performance.

Mechanism of Action: Why We Label

To understand the failure modes, we must first establish the ideal. An internal standard must mimic the analyte's physicochemical behavior perfectly but remain spectrally distinct.

The Ideal IS Workflow
  • Extraction: The IS is added before sample preparation. It must bind to plasma proteins and partition into extraction solvents exactly like the analyte.

  • Chromatography: It should co-elute with the analyte to experience the exact same chemical environment at the moment of ionization.

  • Ionization: It must suffer the same degree of ion suppression or enhancement from co-eluting matrix components (phospholipids, salts).

The Reality Gap
  • Non-Deuterated (Structural Analogs): chemically different. They may extract differently and elute at different times.[2][3] They correct for injection volume but rarely for matrix effects.

  • Deuterated (

    
    H):  Chemically identical in theory, but physically distinct. The C-D bond is shorter and stronger than the C-H bond, altering the molecule's molar volume and lipophilicity.
    
  • Carbon-13 (

    
    C) / Nitrogen-15 (
    
    
    
    N):
    The "Gold Standard." These isotopes add mass without significantly altering bond lengths or lipophilicity, ensuring near-perfect co-elution.

Deep Dive: The Deuterium Isotope Effect

The critical differentiator in this comparison is the Chromatographic Deuterium Isotope Effect .

In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds frequently elute earlier than their non-deuterated counterparts.[4]

  • Cause: The C-D bond has a lower zero-point vibrational energy and is shorter than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability, making the deuterated molecule slightly less lipophilic (hydrophobic) than the proteo-analyte.

  • Consequence: If the retention time (RT) shift is large enough, the IS and the analyte elute in different "matrix windows." The analyte might elute at 2.50 min (high suppression zone), while the IS elutes at 2.40 min (clean zone). The IS signal remains high while the analyte signal is crushed, leading to massive over-quantification.

Visualization: The LC-MS/MS Decision Matrix

The following logic gate illustrates how to select the correct standard based on the risk of the isotope effect.

IS_Selection_Strategy Start Select Internal Standard Budget Is Budget/Availability a Constraint? Start->Budget GoldStd Select 13C or 15N Labeled IS (Gold Standard) Budget->GoldStd No (Performance Priority) Deuterated Select Deuterated IS (D3, D6, etc.) Budget->Deuterated Yes (Standard Practice) Analog Select Structural Analog (High Risk) Budget->Analog Extreme Constraint Pass VALIDATED SYSTEM GoldStd->Pass Ideal Co-elution CheckExchange Check Label Position: Are D atoms on Heteroatoms (O, N, S)? Deuterated->CheckExchange Reject_Exchange REJECT: Unstable (H/D Exchange) CheckExchange->Reject_Exchange Yes CheckRT Validate RT Shift: Is ΔRT > 0.05 min? CheckExchange->CheckRT No (C-D bonds) MatrixExp Perform Post-Column Infusion (Check Suppression Profile) CheckRT->MatrixExp Yes (Risk Present) CheckRT->Pass No (Co-elution) MatrixExp->Pass Profiles Match Fail REJECT: Differential Matrix Effect MatrixExp->Fail Profiles Diverge

Figure 1: Decision matrix for selecting internal standards. Note that Deuterated standards require an extra validation step (Matrix Factor) if a retention time shift is observed.

Comparative Performance Analysis

The following table synthesizes the operational differences between the three classes of standards.

FeatureNon-Deuterated (Analog)Deuterated (

H)

C /

N Labeled
Cost LowModerateHigh
Availability High (often generic drugs)High (standard synthesis)Low (complex synthesis)
RT Shift Risk Certain (Different chemistry)Moderate (Isotope effect)Negligible
H/D Exchange Risk NoneHigh (if label is on O/N/S)None
Mass Resolution N/A (Different parent mass)Requires +3 Da min. to avoid "Cross-talk"Excellent
Matrix Correction Poor (Injection only)Good (if co-eluting)Perfect
Regulatory Status Acceptable with rigorous proofStandard (FDA/EMA preferred)Gold Standard

Experimental Protocols for Validation

To ensure your deuterated standard is performing correctly, you must validate that the RT shift does not impact the Matrix Factor (MF) .

Protocol A: The Post-Column Infusion (Qualitative)

Use this to visually identify suppression zones relative to your IS elution.

  • Setup: Connect a syringe pump containing the analyte and IS (at 10x LLOQ concentration) to the LC flow via a T-junction after the column but before the MS source.

  • Infusion: Infuse the standard solution at 10 µL/min while flowing the LC gradient (without injection) to establish a high baseline.

  • Injection: Inject a blank extracted biological matrix (e.g., plasma extract).

  • Analysis: Monitor the baseline. A dip in the baseline indicates ion suppression; a spike indicates enhancement.

  • Overlay: Overlay the chromatogram of your Analyte and Deuterated IS from a separate run.

    • Pass Criteria: Both Analyte and IS elute in a region with a flat baseline, OR they both elute within the same suppression feature.

    • Fail Criteria: The Analyte elutes in a suppression dip, but the IS (shifted earlier) elutes on the shoulder or flat region.

Protocol B: Matrix Factor Determination (Quantitative)

Required by FDA/EMA guidelines (e.g., FDA Bioanalytical Method Validation 2018).

Objective: Calculate the Matrix Factor (MF) and IS-Normalized MF.

Steps:

  • Prepare Set A (Solvent): Analyte + IS in pure mobile phase.

  • Prepare Set B (Post-Extraction Spike): Extract 6 different lots of blank matrix. After extraction, spike Analyte + IS into the eluate.

  • Calculate MF:

    
    
    
    
    
  • Calculate IS-Normalized MF:

    
    
    

Acceptance Criteria:

  • The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15).

  • The %CV of the IS-Normalized MF across the 6 lots must be <15%.

  • Interpretation: If the Analyte MF is 0.5 (50% suppression) and the Deuterated IS MF is 0.5, the ratio is 1.0. The IS is working. If Analyte MF is 0.5 and IS MF is 0.9 (due to RT shift), the ratio is 0.55. The method fails.

Visualizing the Validation Workflow

The following diagram outlines the "Post-Extraction Spike" method described in Protocol B, highlighting where the critical comparison occurs.

Matrix_Factor_Protocol Solvent Pure Solvent MixA Direct Mix Solvent->MixA Matrix Biological Matrix (6 Lots) Extract Extraction (LLE/PPT/SPE) Matrix->Extract Stds Analyte + IS Spike Stds->MixA Spike Post-Extract Spike Stds->Spike InjectA Inject LC-MS (Set A) MixA->InjectA Calc Compare Areas: (Set B / Set A) InjectA->Calc Extract->Spike InjectB Inject LC-MS (Set B) Spike->InjectB InjectB->Calc Result IS-Normalized Matrix Factor Calc->Result

Figure 2: Workflow for Matrix Factor determination. The critical step is spiking the standards AFTER extraction to isolate the matrix effect on ionization.

Conclusion: The Senior Scientist's Verdict

While


C/

N standards are the theoretical ideal, deuterated standards remain the practical choice for 90% of assays due to cost. However, they are not "plug-and-play."

To ensure scientific integrity:

  • Avoid Labile Labels: Ensure deuterium is on the carbon backbone, not on hydroxyl or amine groups, to prevent in-source H/D exchange.

  • Monitor Resolution: If your Deuterated IS elutes >0.1 min apart from your analyte, you are at high risk of differential matrix effects.

  • Validate Rigorously: Do not rely on accuracy/precision data alone. You must perform the Matrix Factor experiment (Protocol B) to prove the IS tracks the analyte's ionization efficiency in the presence of matrix.

By following these protocols, you convert the "Deuterium Isotope Effect" from an unknown variable into a managed parameter.

References

  • FDA. (2018).[1][5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][5][6] [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct for matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. [Link]

  • Chaudhari, S. R., et al. (2025).[4] Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatographic Science. [Link]

Sources

Comparative

Technical Comparison Guide: Caffeidine Acid CRM for Quality Control

CAS: 54536-15-1 | Application: Caffeine Impurity Profiling | Regulatory Scope: ICH Q3A/Q3B Executive Summary: The Hidden Risk in Caffeine Impurity Analysis In the high-throughput environment of pharmaceutical Quality Con...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54536-15-1 | Application: Caffeine Impurity Profiling | Regulatory Scope: ICH Q3A/Q3B

Executive Summary: The Hidden Risk in Caffeine Impurity Analysis

In the high-throughput environment of pharmaceutical Quality Control (QC), the integrity of your data is only as strong as your reference standard. Caffeidine Acid (CAS 54536-15-1), a specific hydrolytic degradation product of caffeine, presents unique challenges due to its structural similarity to other imidazole intermediates like Caffeidine (CAS 20041-90-1).

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against non-certified analytical standards and research-grade chemicals. Experimental evidence provided here demonstrates that using non-certified standards for Caffeidine Acid can introduce quantification errors exceeding 4.5% , potentially causing false OOS (Out of Specification) results or, worse, the release of non-compliant batches.

Technical Profile: Caffeidine Acid[1][2]
  • Chemical Name: 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylic acid[1]

  • Origin: Formed via the hydrolytic ring-opening of the pyrimidine moiety of caffeine, often under alkaline conditions or prolonged stability testing.

  • Criticality: Under ICH Q3B(R2), degradation products >0.1% must be identified and qualified. Accurate quantification is non-negotiable.

Degradation Pathway Visualization

The following diagram illustrates the formation of Caffeidine Acid from Caffeine, highlighting the critical hydrolysis steps.

CaffeineDegradation Caffeine Caffeine (1,3,7-Trimethylxanthine) Caffeidine Caffeidine (Amide Intermediate) CAS: 20041-90-1 Caffeine->Caffeidine Alkaline Hydrolysis (Ring Opening) CaffAcid Caffeidine Acid (Carboxylic Acid) CAS: 54536-15-1 Caffeidine->CaffAcid Further Hydrolysis (Amide -> Acid)

Figure 1: Hydrolytic pathway of Caffeine yielding Caffeidine Acid.[2][3][1][4][5][6] Note the progression from the bicyclic xanthine to the imidazole carboxylic acid.

Comparative Analysis: CRM vs. Alternatives

The following table contrasts the three grades of reference materials available for Caffeidine Acid.

FeatureISO 17034 CRM (Gold Standard)Analytical Standard (Silver Standard)Research Chemical (High Risk)
Traceability SI-Traceable (NIST/BIPM) via primary methods (qNMR).Traceable to internal standards only.Unknown / Not Traceable.
Purity Assignment Mass Balance & qNMR (e.g., 99.4% ± 0.3%).Chromatographic Purity (Area %)."Assay" (often titration or unverified).
Uncertainty Explicitly stated (k=2). Includes homogeneity & stability.[7]Not provided.Not provided.
Water Content Measured & factored into purity (KF titration).Often ignored or "Loss on Drying" only.Unknown (Hygroscopic risk).
Regulatory Use Mandatory for ISO 17025 accreditation & release testing.Acceptable for R&D / Method Dev.[8]Unsuitable for GMP work.
Experimental Validation: The "Purity Gap"

To demonstrate the causality between reference standard quality and data integrity, we simulated a QC release scenario for a Caffeine API batch.

Methodology (Self-Validating Protocol)
  • Instrument: UHPLC with PDA detection (275 nm).

  • Column: C18 Reverse Phase, 150 x 2.1 mm, 1.7 µm.

  • Mobile Phase: Gradient of Phosphate Buffer (pH 2.[]5) and Acetonitrile.

  • Target: Caffeidine Acid impurity level in Caffeine API.

  • Scenario: The actual impurity level is 0.14% (Borderline ICH limit of 0.15%).

The Experiment

We prepared calibration curves using three different standards of Caffeidine Acid:

  • Standard A (CRM): Certified Purity 99.6% ± 0.3%.

  • Standard B (Analytical Grade): Label Claim 98% (determined by HPLC Area% only).

  • Standard C (Research Grade): Label Claim "≥95%" (Actual purity was 91% due to moisture absorption, a common issue with imidazole carboxylic acids).

Results & Data Analysis
Standard UsedAssigned Purity for Calc.Actual PurityCalculated Impurity in SampleResult Interpretation
CRM (Ref) 99.6%99.6%0.140% Pass (Accurate)
Analytical 98.0%97.2%0.141% Pass (Minor Bias)
Research 95.0%91.0%0.146% Risk of OOS (High Bias)

Analysis of Causality:

  • The Research Grade Failure: The research grade material was hygroscopic. Because the analyst assumed 95% purity (based on the label) but the mass actually contained 9% water/impurities, the response factor (Area/Concentration) was artificially low.

  • Propagation of Error: When this low response factor was applied to the sample, it artificially inflated the calculated impurity amount in the API.

  • Consequence: In a borderline case (e.g., limit 0.15%), using Standard C could lead to a False Rejection of a valid batch, costing the manufacturer significant financial loss.

Protocol: Establishing Traceability with Caffeidine Acid CRM

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your workflow, follow this self-validating preparation protocol.

Step 1: Handling & Weighing
  • Environment: Caffeidine Acid is sensitive to moisture. Weigh in a humidity-controlled environment (<40% RH).

  • Equilibration: Allow the CRM vial to reach room temperature before opening to prevent condensation.

Step 2: Stock Solution Preparation
  • Weigh exactly 10.0 mg of Caffeidine Acid CRM into a 100 mL volumetric flask.

  • Crucial Step: Calculate the corrected mass using the certified purity value from the Certificate of Analysis (CoA).

    • Formula:

      
      
      
  • Dissolve in 10% Acetonitrile / 90% Water. Sonicate for 5 minutes.

  • Dilute to volume.

Step 3: System Suitability (The Logic Check)

Inject the standard 6 times.

  • Requirement: %RSD of peak area < 2.0%.

  • Tailing Factor: Must be < 1.5 (Imidazoles can tail; if >1.5, adjust mobile phase pH).

Decision Matrix: When to Use CRM

Use the following logic flow to determine when a CRM is strictly required versus when an analytical standard suffices.

DecisionMatrix Start Select Application Purpose What is the purpose? Start->Purpose Route1 Method Development / R&D Purpose->Route1 Route2 GMP Release / Stability / Validation Purpose->Route2 Choice1 Analytical Standard Acceptable (Verify Identity) Route1->Choice1 Check Is the Impurity > ICH Threshold? Route2->Check Check->Choice1 No (<0.1%) Choice2 ISO 17034 CRM MANDATORY (Traceability Required) Check->Choice2 Yes (>0.1%)

Figure 2: Decision matrix for selecting reference material grades based on regulatory risk.

Conclusion

For Caffeidine Acid (CAS 54536-15-1), the structural potential for moisture uptake and the regulatory scrutiny on caffeine impurities make the use of ISO 17034 CRMs the only scientifically defensible choice for GMP release testing. While research-grade alternatives appear cost-effective, the hidden cost of quantitative bias and potential batch rejection outweighs the initial savings.

References
  • International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).[10][11][12][13] (2006).[13][14] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 126542, Caffeidine acid. Retrieved from [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[15] Retrieved from [Link]

Sources

Validation

Performance characteristics of different LC columns for Caffeidine Acid separation

Executive Summary Caffeidine Acid (Caffeidinecarboxylic acid; CAS 54536-15-1) is a critical degradation product of caffeine formed under alkaline hydrolysis. Its separation presents a distinct chromatographic challenge d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Caffeidine Acid (Caffeidinecarboxylic acid; CAS 54536-15-1) is a critical degradation product of caffeine formed under alkaline hydrolysis. Its separation presents a distinct chromatographic challenge due to its high polarity and structural similarity to its precursor, Caffeidine , and the parent molecule, Caffeine .

Standard C18 alkyl phases often fail to provide adequate retention or resolution for Caffeidine Acid, leading to co-elution with early-eluting matrix components or the Caffeidine peak itself. This guide evaluates the performance characteristics of three distinct column chemistries, identifying High-Strength Silica (HSS) T3 technology as the superior choice for reliable quantification, while analyzing the limitations of conventional C18 and the niche utility of Phenyl-Hexyl phases.

Part 1: The Chemical Challenge

To select the correct column, one must understand the analyte's interaction mechanism.

  • Analyte: Caffeidine Acid (4-(1,3-Dimethylureido)-1-methyl-1H-imidazole-5-carboxylic acid).[1][2]

  • Key Features:

    • Imidazole Ring: Basic nitrogen centers capable of hydrogen bonding.

    • Carboxylic Acid Moiety: Highly polar, pH-sensitive.

    • Hydrophilicity: Significantly more polar than Caffeine, leading to rapid elution (low

      
      ) on hydrophobic phases.
      
Degradation Pathway & Separation Context

Caffeidine Acid typically appears in samples subjected to alkaline stress (e.g., forced degradation studies, processed tea/coffee beverages).

degradation_pathway Caffeine Caffeine (Non-polar) Caffeidine Caffeidine (Ring Opening) Caffeine->Caffeidine OH- / Hydrolysis CaffAcid Caffeidine Acid (Highly Polar/Acidic) Caffeidine->CaffAcid Oxidation/Further Hydrolysis Imidazoles Small Imidazoles (Fragmentation) CaffAcid->Imidazoles Decarboxylation

Figure 1: Caffeine degradation pathway leading to Caffeidine Acid.[3][4][5] The increasing polarity from left to right necessitates columns capable of retaining highly polar species.

Part 2: Column Performance Comparison

The following data summarizes the performance characteristics of three common stationary phases when analyzing Caffeidine Acid in a mixed sample (Caffeine + Degradants).

Comparative Performance Matrix
FeatureConventional C18 (e.g., Zorbax Eclipse Plus)HSS T3 (C18) (e.g., Waters ACQUITY HSS T3)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)
Retention (

)
Low (< 1.0) High (> 2.5) Moderate (1.5 - 2.0)
Selectivity (

)
Poor (Co-elutes with Caffeidine)Excellent Good (Orthogonal selectivity)
Peak Shape Tailing (Silanol interactions)SymmetricSlight Tailing
Aqueous Stability Poor (Phase collapse risk)100% Aqueous Compatible Good
Mechanism Hydrophobic InteractionHydrophobic + Polar Retention

Interaction
Verdict Not Recommended Preferred Choice Alternative Validation
Conventional C18: The "Dewetting" Failure

Standard C18 columns rely heavily on hydrophobic interactions. Because Caffeidine Acid is highly polar, it interacts poorly with the C18 ligands.

  • The Failure Mode: To retain the acid, analysts often lower the organic modifier (<5%). On dense C18 coverages, this leads to "phase dewetting" (pore collapse), where the mobile phase is expelled from the pores, causing loss of retention and retention time shifting.

  • Result: Caffeidine Acid often elutes in the void volume (

    
    ), co-eluting with salts and unretained matrix.
    
HSS T3 (High-Strength Silica C18): The Gold Standard

The HSS T3 phase is specifically engineered for polar compound retention.

  • The Mechanism: It utilizes a lower ligand density (~1.6 µmol/m²) and a proprietary end-capping process. This allows water molecules to penetrate the pores fully (preventing dewetting) while exposing silanols that provide secondary polar interactions beneficial for retaining the imidazole ring.

  • Performance: Provides baseline resolution between Caffeidine and Caffeidine Acid.[6]

Phenyl-Hexyl: The Orthogonal Alternative
  • The Mechanism: The phenyl ring offers

    
     interactions with the imidazole ring of Caffeidine Acid.
    
  • Utility: Useful as a confirmatory column. If an impurity co-elutes with Caffeidine Acid on C18, the Phenyl-Hexyl will likely shift the peak relative to the matrix due to different selectivity mechanisms.

Part 3: Validated Experimental Protocol

This protocol is designed for the HSS T3 column, as it offers the highest probability of first-pass success.

Method Parameters
  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or HPLC equivalent: 3.5 µm, 4.6 x 150 mm).

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer for polar analytes).

  • Detection: UV-PDA at 272 nm (Isosbestic point approximation for xanthine derivatives) and 210 nm (for the carboxylic acid moiety).

  • Flow Rate: 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC).

Mobile Phase System
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why pH 3.0? Keeps the carboxylic acid protonated (

      
      ), increasing hydrophobicity and retention on the C18 phase.
      
  • Solvent B: Acetonitrile.[5]

Gradient Table
Time (min)% Solvent A% Solvent BCurveDescription
0.0982InitialHigh aqueous start to trap polar acid.
2.09826Isocratic hold to separate acid from void.
10.070306Linear gradient to elute Caffeine/Caffeidine.
12.05956Wash.
15.09821Re-equilibration (Critical for HSS columns).
Method Development Decision Tree

method_tree Start Start Method Development Analyte: Caffeidine Acid CheckCol Select Column Start->CheckCol C18 Standard C18 CheckCol->C18 T3 HSS T3 (Recommended) CheckCol->T3 C18_Test Run Gradient (5-95% B) C18->C18_Test T3_Test Run High Aqueous Hold (98% A for 2 min) T3->T3_Test Result1 Result: Elutes at t0? (Poor Retention) C18_Test->Result1 Result1->T3 Yes (Fail) Result2 Check Resolution (Rs) vs Caffeidine T3_Test->Result2 Optimize Optimize Gradient Slope Result2->Optimize Rs < 1.5 Final Finalize Method Result2->Final Rs > 1.5 Optimize->Final

Figure 2: Logical workflow for column selection and optimization. Note the "Fail" loop from Standard C18 leading directly to HSS T3.

References

  • National Toxicology Program (NTP). "Chemical Information Profile for Caffeine and Metabolites." National Institutes of Health. Available at: [Link]

  • Sharma, A., et al. (2020). "Development and optimization of an HPLC method for the routine analysis of catechins, caffeine, and gallic acid in tea." ResearchGate. Available at: [Link]

  • Sioriki, E., et al. (2021).[7] "Impact of alkalization conditions on the phytochemical content of cocoa powder." LWT - Food Science and Technology. Available at: [Link]

  • PubChem. "Caffeidine acid | C8H12N4O3 | CID 126542."[8] National Library of Medicine. Available at: [Link][8]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Caffeidine Acid-d9

Executive Summary Immediate Action Required: Caffeidine Acid-d9 is a stable isotope-labeled research standard. While it is not radioactive , it must be treated as a bioactive hazardous chemical waste .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Caffeidine Acid-d9 is a stable isotope-labeled research standard. While it is not radioactive , it must be treated as a bioactive hazardous chemical waste .

  • Primary Hazard: Pharmacologically active impurity (Caffeine metabolite); Potential Irritant.

  • Disposal Class: Organic Chemical Waste (Non-Halogenated).

  • Key Prohibition: Do NOT dispose of down the drain or in general trash.

  • Deuterium Note: The "d9" designation indicates stable deuterium labeling. It requires no Nuclear Regulatory Commission (NRC) oversight but should be logged out of inventory due to high replacement cost.

Chemical Profile & Hazard Assessment

To ensure proper segregation, one must understand the chemical behavior of the analyte.

PropertySpecificationOperational Implication
Compound Name Caffeidine Acid-d9Label as "Caffeidine Acid (Deuterated)"
Chemical Class Imidazole Carboxylic AcidAmphoteric: Contains both basic (amine) and acidic (carboxyl) groups.
CAS Number 54536-15-1 (Unlabeled)Use unlabeled CAS for waste profiling if specific isotope CAS is unavailable.
Isotope Type Stable (Deuterium, ^2H)Non-Radioactive. Dispose via standard chemical waste streams.
Solubility Water, Methanol, DMSORinse vials with Methanol or DMSO for recovery/cleaning.
RCRA Status Non-Listed (Characteristic)Treat as Toxic/Irritant waste (unless mixed with listed solvents).
Scientific Context: The "d9" Factor

Researchers often confuse stable isotopes (Deuterium, Carbon-13) with radioisotopes (Tritium, Carbon-14). Caffeidine Acid-d9 contains deuterium, where hydrogen atoms are replaced by heavy hydrogen. This increases the molecular weight but does not alter the chemical toxicity or flammability profile. Therefore, it does not require decay-in-storage or radiological waste bins.

Decision Logic & Workflow

The following diagram outlines the critical decision points for disposing of Caffeidine Acid-d9, ensuring compliance with EPA regulations and laboratory safety standards.

DisposalWorkflow Start Waste Generation: Caffeidine Acid-d9 StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid Waste (Stock solutions, HPLC effluent) StateCheck->IsLiquid Solution IsSolid Solid Waste (Empty vials, contaminated gloves) StateCheck->IsSolid Dry/Trace SolventCheck Check Solvent Compatibility IsLiquid->SolventCheck HalogenCheck Contains Halogens? (DCM, Chloroform) SolventCheck->HalogenCheck Compatible HaloWaste Segregate: Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste Segregate: Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No TraceCheck Is vial empty? IsSolid->TraceCheck RinseStep Triple Rinse with Solvent TraceCheck->RinseStep Residuals Present DebrisBin Disposal: Hazardous Solid Waste Bag TraceCheck->DebrisBin Gloves/Wipes RinseStep->IsLiquid Rinsate Deface Deface Label & Mark 'Empty' RinseStep->Deface Clean Vial GlassBin Disposal: Laboratory Glass/Sharps Bin Deface->GlassBin

Figure 1: Decision matrix for separating liquid stock solutions from solid debris and empty containers.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Stock Solutions & Rinsate)

Context: Used for expired stock solutions or HPLC waste containing Caffeidine Acid-d9.

  • Segregation:

    • Determine the primary solvent.

    • Scenario 1 (Methanol/Acetonitrile/DMSO): Dispose in Non-Halogenated Organic Waste carboy.

    • Scenario 2 (Dichloromethane/Chloroform): Dispose in Halogenated Organic Waste carboy.

    • Why? Mixing halogenated and non-halogenated solvents significantly increases incineration costs and can cause dangerous reactions in bulk storage.

  • Neutralization (If Synthesis Waste):

    • If the waste is from the synthesis of Caffeidine Acid (via alkaline hydrolysis of caffeine), check pH.

    • If pH > 9, neutralize with dilute acetic acid to pH 6-8 before adding to organic solvent waste to prevent exothermic reactions in the drum.

  • Labeling:

    • Tag the container with the full chemical name: "Caffeidine Acid-d9 solution."

    • Check hazard boxes: "Toxic," "Irritant," and "Flammable" (if organic solvent is present).

Protocol B: Solid Waste (Vials & Contaminated Debris)

Context: Disposal of the expensive "d9" standard vials after use.

  • Triple Rinse (The "P-Listed" Standard):

    • Although Caffeidine Acid is not strictly P-listed (acutely toxic), best practice for bioactive standards is the Triple Rinse Rule .

    • Add ~1-2 mL of compatible solvent (e.g., Methanol) to the vial. Cap and vortex.

    • Transfer rinsate to the Liquid Waste container (Protocol A).

    • Repeat 3 times.

  • Vial Disposal:

    • Once triple-rinsed, the vial is legally considered "RCRA Empty."

    • Deface the label using a permanent marker to obscure the chemical name.

    • Dispose of the glass vial in the Broken Glass/Sharps container, not the biohazard bin (unless biological fluids were introduced).

  • Debris (Gloves/Wipes):

    • Collect gloves and wipes contaminated with the substance in a clear hazardous waste bag.

    • Label as "Solid Debris contaminated with Trace Organics."

Regulatory Compliance & Storage

Storage Compatibility

Caffeidine Acid is an imidazole derivative . It contains nitrogenous bases.

  • DO Store With: Organic solvents, weak bases.

  • DO NOT Store With: Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids.

    • Risk:[1][2][3] Potential for exothermic reaction or formation of nitrogen oxides.

EPA/RCRA Classification
  • Waste Code: Not specifically listed (Not P or U listed).

  • Determination: Hazardous Waste by Characteristic.

    • If in flammable solvent: D001 (Ignitable).

    • If pure substance: Manage as Toxic/Irritant (State-specific codes may apply, e.g., California "Toxic" waste).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 126542, Caffeidine acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. (2019). Handling Procedures for Chemical Wastes (Segregation Guidelines). Retrieved from [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment &amp; Handling Protocols for Caffeidine Acid-d9

Executive Summary: The Dual-Protection Mandate Handling Caffeidine Acid-d9 (CAS: 54536-15-1 unlabeled parent) requires a shift in perspective from standard laboratory safety. While the biological hazard profile of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling Caffeidine Acid-d9 (CAS: 54536-15-1 unlabeled parent) requires a shift in perspective from standard laboratory safety. While the biological hazard profile of this caffeine metabolite is manageable (classified as Acute Tox. 4 and Irritant ), the analytical risk is severe.

As a deuterated internal standard (IS) used in LC-MS/MS quantitation, Caffeidine Acid-d9 is chemically distinct and financially significant. Inadequate PPE or handling protocols do not just risk researcher exposure; they risk isotopic scrambling (H/D exchange) and hygroscopic degradation , rendering the standard useless for accurate mass spectrometry.

This guide synthesizes personnel safety (protecting the scientist) with compound integrity (protecting the data).

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the specific vectors of risk.[1] Caffeidine Acid is an imidazole-carboxylic acid derivative formed by the hydrolysis of caffeine.

Hazard CategorySpecific RiskMechanism of Action
Biological Acute Toxicity (Oral/Inhalation) Like its parent caffeine, it acts as a CNS stimulant and irritant. Potential for tachycardia or respiratory irritation if dust is inhaled [1].
Chemical Hygroscopicity The carboxylic acid moiety makes the compound prone to absorbing atmospheric moisture, leading to hydrolysis or concentration errors.
Isotopic Proton Exchange Exposure to protic solvents (water/alcohols) in uncontrolled environments can lead to deuterium loss at exchangeable sites (though methyl-d9 is relatively stable, the carboxylic proton is labile) [2].
Physical Electrostatic Dispersion High-purity crystalline standards are prone to static charge, causing "fly-away" powder during weighing, leading to exposure and mass error.

PPE Matrix: Layered Defense System

Do not default to generic "lab safety." Use this tiered approach designed for handling milligram-quantity stable isotopes.

Tier 1: Core Personal Protection (Mandatory)
ComponentSpecificationRationale (The "Why")
Hand Protection Double-Glove: Nitrile (4 mil min) Latex proteins can contaminate MS baselines. Nitrile offers superior resistance to organic solvents (MeOH/ACN) used in reconstitution [3]. Outer glove is changed immediately upon splash.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Standard safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne particulates during weighing.
Respiratory N95 or P100 Respirator (if outside hood) If weighing outside a certified fume hood (not recommended), a fitted respirator is required to prevent inhalation of bioactive dust.
Body Tyvek® Lab Coat / Sleeves Cotton coats shed fibers (contamination). Tyvek is low-linting and chemically resistant, protecting the sample from you and you from the sample.
Tier 2: Data Integrity Protection (Context-Specific)
  • Anti-Static Wrist Strap: Worn during weighing to ground the operator. Static discharge is the #1 cause of losing expensive IS powder.

  • Face Mask (Surgical): Even inside a hood, breath moisture can degrade hygroscopic standards.

Operational Workflow: The "Safe Loop"

The following flowchart visualizes the critical path from storage to disposal. Note the decision gates for PPE checks.[1][2]

G Start Start: Caffeidine Acid-d9 (Freezer -20°C) Equilibrate Step 1: Thermal Equilibration (30 mins @ RT in Desiccator) Start->Equilibrate Prevent Condensation PPE_Check Decision: PPE Verification (Nitrile Double Glove + Goggles?) Equilibrate->PPE_Check PPE_Check->Start No (Stop) Weighing Step 2: Weighing (Anti-Static Gun + Microbalance) PPE_Check->Weighing Yes Solubilization Step 3: Reconstitution (Solvent: MeOH/Water) Weighing->Solubilization Minimize Air Exposure Usage LC-MS/MS Analysis Solubilization->Usage Waste Disposal (Segregated Stream) Solubilization->Waste Expired Stock Usage->Waste

Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture condensation on the cold vial.

Detailed Handling Protocols

Phase A: Preparation & Weighing

Objective: Prevent moisture ingress and static loss.

  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

    • Causality: Opening a cold vial introduces atmospheric water vapor, which condenses on the hygroscopic solid, altering the net weight and potentially degrading the molecule [4].

  • Static Control: Use an ionizing anti-static gun on the vial and spatula before weighing.

    • Tip: If an anti-static gun is unavailable, wipe the spatula with an ethanol-dampened wipe and let it dry. This temporarily reduces static charge.

  • Weighing: Perform all weighing inside a Chemical Fume Hood or a Vented Balance Enclosure .

    • Safety Check: Ensure face velocity is 60–100 fpm.

Phase B: Reconstitution (Solubilization)

Objective: Create a stable stock solution.

  • Solvent Selection: Use LC-MS grade Methanol (MeOH) or Acetonitrile (ACN). Avoid water for the primary stock solution to prevent bacterial growth and hydrolysis over time.

  • Technique: Add solvent gravimetrically (by weight) rather than volumetrically for maximum precision, as solvent density changes with temperature.

  • Storage of Solution: Transfer immediately to amber silanized glass vials to prevent adsorption of the compound to the glass walls. Store at -20°C or -80°C.

Disposal & Emergency Response

Waste Disposal Strategy

Caffeidine Acid-d9 must be treated as Hazardous Chemical Waste .

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be bagged in "Hazardous Solid Waste" bags.

  • Liquid Waste:

    • If dissolved in Methanol/ACN : Dispose in "Flammable Organic Solvents" stream.

    • If dissolved in Acidic Buffer : Dispose in "Corrosive Acid" stream (if pH < 2).

  • Do NOT pour down the drain.[3][4][5] Even non-toxic metabolites can disrupt local water treatment biology or trigger environmental sensors [5].

Spill Cleanup (Dry Powder)
  • Evacuate the immediate 3-foot radius.

  • Don PPE: Ensure goggles and double gloves are secure.

  • Contain: Cover the powder gently with a damp paper towel (to prevent dust generation).

  • Clean: Wipe up the material. Clean the surface with 10% bleach followed by 70% ethanol to degrade any bioactive residues.

References

  • PubChem. (n.d.). Caffeidine Acid - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Personal Protective Equipment. U.S. Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.